Chlorprothixene
Description
This compound is a typical antipsychotic drug of the thioxanthene (tricyclic) class. This compound exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic and alpha1 adrenergic receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for psychosis and has 4 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a typical antipsychotic drug of the thioxanthene (tricyclic) class. This compound exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic and alpha1 adrenergic receptors. This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
A thioxanthine with effects similar to the phenothiazine antipsychotics.
See also: Thiothixene (related).
Properties
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOMRSOLSGNFJ-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022810 | |
| Record name | Chlorprothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER @ PH 6-6.5 /HYDROCHLORIDE/, PRACTICALLY INSOL IN WATER; 1 G SOL IN 25 ML ALCOHOL, 10 ML ETHER, 2 ML CHLOROFORM, SOL IN PETROLEUM ETHER | |
| Record name | SID26665646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Chlorprothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPROTHIXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals. | |
CAS No. |
113-59-7 | |
| Record name | Chlorprothixene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorprothixene [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorprothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlorprothixene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorprothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorprothixene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROTHIXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S7OD60EWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPROTHIXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154, 97-98 °C, CRYSTALS; MP: 221 °C /CHLORPROTHIXENE HYDROCHLORIDE/ | |
| Record name | Chlorprothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPROTHIXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Chlorprothixene's Mechanism of Action on Dopamine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorprothixene (B1288) is a typical antipsychotic of the thioxanthene (B1196266) class, historically used in the treatment of psychotic disorders such as schizophrenia.[1][2] Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors, with its action on the dopamine (B1211576) system being of central importance. This technical guide provides a detailed examination of the mechanism of action of this compound on dopamine receptors, intended for researchers, scientists, and drug development professionals. The document outlines the binding affinities, functional antagonism, and downstream signaling consequences of this compound's interaction with dopamine receptor subtypes.
Core Mechanism of Action: Dopamine Receptor Antagonism
This compound functions as an antagonist at dopamine receptors, meaning it binds to these receptors without activating them, thereby blocking the binding and subsequent signaling of the endogenous ligand, dopamine.[1][2] This blockade of dopaminergic neurotransmission in specific brain regions, such as the mesolimbic pathway, is believed to underlie its antipsychotic effects.[1]
Data Presentation: Quantitative Analysis of this compound's Interaction with Dopamine Receptors
The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of this compound at various dopamine receptor subtypes.
Table 1: Binding Affinities (Ki) of this compound for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference(s) |
| D1 | 18 | [3] |
| D2 | 2.96 | [3] |
| D3 | 4.56 | [3] |
| D4 | No data available | |
| D5 | 9 | [3] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Reference(s) |
| D2-like | cAMP Inhibition | IC50 (nM) | Data not available | |
| D2-like | β-Arrestin Recruitment | IC50 (nM) | Data not available | |
| D2-like | Schild Analysis | pA2 | Data not available |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Signaling Pathways Modulated by this compound
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound's antagonism affects the distinct signaling cascades initiated by these receptor families.
Antagonism of D2-like Receptor Signaling
D2-like receptors primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking D2-like receptors, this compound prevents this dopamine-induced inhibition, thereby leading to a relative increase in cAMP levels.
Furthermore, D2-like receptor activation can trigger a G-protein-independent signaling pathway involving β-arrestin. This compound, as an antagonist, also blocks the recruitment of β-arrestin to the receptor, thereby inhibiting this signaling cascade.
Antagonism of D1-like Receptor Signaling
D1-like receptors couple to stimulatory G-proteins (Gs/olf). Dopamine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). By acting as an antagonist at D1-like receptors, this compound blocks this signaling cascade, preventing the dopamine-induced rise in cAMP.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with dopamine receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific human dopamine receptor subtype (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing ions and other necessary components is prepared.
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of this compound at D1-like and D2-like receptors.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor of interest are cultured in appropriate media.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole (B1680403) for D2-like receptors; SKF-81297 for D1-like receptors) is added to the cells. For D2-like receptor assays, cells are often co-stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced change in cAMP levels is quantified, and an IC50 value is determined.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to block dopamine-induced β-arrestin recruitment to D2-like receptors.
Methodology:
-
Assay Principle: This assay often utilizes technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Cell Lines: Engineered cell lines are used that co-express the dopamine receptor fused to a donor molecule (e.g., Renilla luciferase in BRET) and β-arrestin fused to an acceptor molecule (e.g., YFP in BRET).
-
Assay Procedure: Cells are treated with a dopamine agonist in the presence and absence of varying concentrations of this compound.
-
Signal Detection: Recruitment of β-arrestin to the activated receptor brings the donor and acceptor molecules into close proximity, resulting in a measurable signal (e.g., light emission in BRET).
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced signal is measured to determine its antagonist potency (IC50).
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for the in vitro pharmacological profiling of a dopamine receptor antagonist like this compound.
Conclusion
This compound exerts its antipsychotic effects through the potent antagonism of dopamine receptors, particularly the D2-like receptor family. Its high affinity for D1, D2, D3, and D5 subtypes leads to the blockade of both G-protein-dependent and -independent signaling pathways initiated by dopamine. This comprehensive guide has detailed the quantitative aspects of its binding, the methodologies to assess its functional antagonism, and the downstream consequences of its action on key signaling cascades. A thorough understanding of these mechanisms is crucial for the rational design and development of novel therapeutics targeting the dopaminergic system. Further research to obtain specific functional antagonism data (IC50 or pA2 values) for this compound would provide a more complete pharmacological profile.
References
An In-depth Technical Guide to the Synthesis and Characterization of Chlorprothixene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and signaling pathways of Chlorprothixene, a first-generation antipsychotic of the thioxanthene (B1196266) class, and its analogs. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound
This compound, chemically known as (Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethyl-propan-1-amine, was the first thioxanthene antipsychotic to be synthesized and was introduced in 1959. It is utilized in the treatment of psychotic disorders such as schizophrenia and acute mania in bipolar disorder. This compound exerts its therapeutic effects through the antagonism of a variety of neurotransmitter receptors, with a primary mechanism involving the blockade of postsynaptic dopamine (B1211576) D2 receptors in the brain. This guide will delve into the synthetic routes, analytical characterization, and the complex signaling cascades associated with this compound and its derivatives.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs, such as those with piperidylidene or trifluoromethyl substitutions, typically involves multi-step chemical reactions. Below are detailed protocols for the synthesis of this compound and a representative analog.
Synthesis of this compound
A common synthetic route for this compound involves five key steps starting from 2-mercaptobenzoic acid and 1-bromo-4-chlorobenzene.
Experimental Protocol:
-
Step 1: Synthesis of 2-(4-chlorophenylthio)benzoic acid: 2-mercaptobenzoic acid is reacted with 1-bromo-4-chlorobenzene.
-
Step 2: Formation of the acid chloride: The resulting 2-(4-chlorophenylthio)benzoic acid is treated with phosphorous pentachloride to form the corresponding acid chloride.
-
Step 3: Intramolecular Cyclization: The acid chloride undergoes an intramolecular Friedel-Crafts cyclization using aluminum chloride as a catalyst to yield 2-chlorothioxanthen-9-one.
-
Step 4: Grignard Reaction: 2-chlorothioxanthen-9-one is reacted with 3-dimethylaminopropylmagnesium bromide to form a tertiary alcohol intermediate.
-
Step 5: Dehydration: The tertiary alcohol is dehydrated to introduce the exocyclic double bond, yielding this compound. This final step is crucial for the formation of the active Z-isomer.
A schematic of a similar synthesis starting from 2-chlorothixantone is presented below.
Caption: this compound blocks Dopamine D2 receptor signaling.
Serotonin 5-HT2A Receptor Signaling
This compound also antagonizes 5-HT2A receptors, which are coupled to Gq/G11 proteins.
Chlorprothixene: A Technical Guide to its Receptor Binding Profile at 5-HT2, H1, and Muscarinic Sites
For Immediate Release
This technical guide provides an in-depth analysis of the receptor binding profile of Chlorprothixene, a typical thioxanthene (B1196266) antipsychotic, with a specific focus on its interactions with serotonin (B10506) 5-HT2, histamine (B1213489) H1, and muscarinic acetylcholine (B1216132) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Executive Summary
This compound exhibits a complex polypharmacology, acting as an antagonist at a wide array of neurotransmitter receptors.[1][2][3] Its therapeutic effects and side-effect profile are largely dictated by its affinity for these various sites. This guide synthesizes quantitative binding data, details the experimental methodologies used to derive this data, and illustrates the associated intracellular signaling pathways. The data clearly indicates that this compound possesses high affinity for both 5-HT2 and H1 receptors, and significant affinity for muscarinic receptors, contributing to its sedative and anticholinergic properties alongside its primary antipsychotic action.
Quantitative Receptor Binding Profile
The binding affinity of this compound for human 5-HT2, H1, and muscarinic receptors is typically determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity; a lower Ki value signifies a higher affinity. The data is summarized in Table 1.
Table 1: Binding Affinity (Ki) of this compound at Target Receptors
| Receptor Family | Specific Receptor | Ki (nM) | pKi |
| Serotonin | 5-HT2 | 9.4 | 8.03 |
| Histamine | H1 | 3.75 | 8.43 |
| Muscarinic | M3 | 25.1 | 7.6 |
Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand and tissue preparation used.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
General Methodology
-
Receptor Preparation: Membranes are prepared from cells (e.g., CHO-K1 or HEK293) stably expressing the specific human receptor subtype of interest (e.g., 5-HT2, H1, or M1-M5) or from tissue homogenates known to be rich in the target receptor (e.g., rat brain cortex).[2] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[2] Protein concentration is determined using a standard method like the BCA assay.[2]
-
Competitive Binding Incubation: The assay is typically performed in a 96-well plate format. Each well contains:
-
The prepared receptor membranes.
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]mepyramine for H1, or [³H]N-methylscopolamine for muscarinic receptors).
-
A range of concentrations of the unlabeled test compound, this compound.
-
-
Equilibrium and Separation: The plates are incubated to allow the binding reaction to reach equilibrium.[2] Subsequently, the bound and free radioligand are separated via rapid vacuum filtration through glass fiber filter mats.[2] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification and Data Analysis: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. After drying, a scintillation cocktail is added to each filter, and the radioactivity trapped on the filters is quantified using a scintillation counter.[2] The data are then analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Receptor Signaling Pathways
This compound acts as an antagonist at 5-HT2, H1, and muscarinic receptors, thereby blocking their respective downstream signaling cascades. These three receptor types predominantly signal through the Gq/11 family of G-proteins.
5-HT2 Receptor Signaling
The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, 5-HT2C) primarily couples to Gαq/11 proteins. Antagonism by this compound blocks the following cascade initiated by serotonin:
-
G-Protein Activation: Binding of serotonin to the 5-HT2 receptor normally activates the associated Gq protein.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses.
H1 Receptor Signaling
Similar to the 5-HT2 receptor, the histamine H1 receptor is coupled to the Gαq/11 G-protein. Therefore, its signaling pathway is analogous, leading to the activation of PLC and the subsequent production of IP3 and DAG, culminating in increased intracellular calcium and PKC activation. This compound's antagonism at H1 receptors blocks this pathway, which is responsible for its potent antihistaminergic (e.g., sedative) effects.
Muscarinic Receptor Signaling
The five muscarinic acetylcholine receptor subtypes (M1-M5) couple to different G-proteins. The M1, M3, and M5 subtypes preferentially couple to Gαq/11, initiating the same PLC-IP3/DAG pathway described above. In contrast, the M2 and M4 subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and modulation of ion channels. This compound is a non-selective antagonist at these receptors, blocking both the Gq/11 and Gi/o mediated pathways, which underlies its anticholinergic side effects (e.g., dry mouth, blurred vision).
Conclusion
This compound's clinical profile is a direct consequence of its interactions with a multitude of receptors. Its high affinity for 5-HT2, H1, and muscarinic receptors demonstrates a broad spectrum of activity. The potent antagonism at H1 receptors is a major contributor to its sedative properties, while its blockade of muscarinic receptors accounts for common anticholinergic side effects. The 5-HT2 receptor antagonism is believed to contribute to its efficacy against the negative symptoms of schizophrenia and may mitigate some extrapyramidal side effects. A thorough understanding of this binding profile is critical for optimizing therapeutic strategies and managing the adverse effects associated with this compound treatment.
References
Pharmacokinetic and Pharmacodynamic Modeling of Chlorprothixene in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative pharmacokinetic and pharmacodynamic data for Chlorprothixene (B1288) in preclinical models is limited. This guide provides a comprehensive framework based on the known pharmacology of this compound, data from human studies, and established preclinical methodologies for antipsychotic drug evaluation.
Introduction
This compound is a typical antipsychotic of the thioxanthene (B1196266) class, characterized by its sedative properties and its antagonist activity at multiple neurotransmitter receptors. Its primary mechanism of action is believed to be the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] Additionally, it exhibits affinity for serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine, and alpha-1 adrenergic receptors, which contributes to its broad pharmacological profile and side effects.[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of this compound in preclinical models is crucial for predicting its therapeutic window and potential adverse effects in humans. This technical guide outlines the key aspects of modeling the PK/PD of this compound in a preclinical setting.
Pharmacokinetic Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: In humans, this compound is absorbed after oral administration, but its bioavailability is incomplete.[2] Preclinical studies in rats and dogs have also been conducted, with administration via intramuscular or intraperitoneal injections.[3]
-
Distribution: this compound is extensively distributed in the body.[2] Studies in rats have shown that the levels of this compound and its metabolites are higher in the brain, liver, kidneys, and lungs of younger rats compared to older rats.[2]
-
Metabolism: The metabolism of this compound has been studied in rats and dogs.[3] The sulfoxide (B87167) metabolite is a significant component found in plasma.[4] In rats, N-demethylation is a metabolic pathway, similar to what is observed with the related drug chlorpromazine (B137089).[5] Phenolic metabolites have also been identified in dogs.[6]
-
Excretion: The metabolites of this compound are excreted in both urine and feces.[2][3]
Pharmacokinetic Parameters
The following table summarizes key human pharmacokinetic parameters for this compound. Preclinical studies would aim to determine these same parameters in species such as rats and mice to enable pharmacokinetic modeling and interspecies scaling.
| Parameter | Human Data (Intravenous Administration) | Preclinical Target |
| Cmax (Maximum Concentration) | 430 +/- 81 ng/ml | To be determined in preclinical models (e.g., rat, mouse) following oral and intravenous administration. |
| Tmax (Time to Maximum Concentration) | Not applicable for IV infusion | To be determined in preclinical models following oral administration. |
| AUC (Area Under the Curve) | To be calculated from concentration-time profiles | To be determined in preclinical models to assess total drug exposure. |
| t1/2 (Half-life) | 25.8 +/- 13.6 hours[7] | To be determined in preclinical models. |
| Clearance (Cl) | 867 +/- 167 ml/min[7] | To be determined in preclinical models. |
| Volume of Distribution (Vss) | 1035 +/- 356 L[7] | To be determined in preclinical models. |
| Oral Bioavailability | ~17% (for oral solution)[7] | To be determined in preclinical models. |
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are primarily linked to its antagonism of dopamine D2 receptors.
In Vivo Behavioral Effects
This compound, as a typical antipsychotic, is expected to produce characteristic effects in rodent behavioral models relevant to schizophrenia.
| Behavioral Assay | Expected Effect of this compound | Rationale |
| Locomotor Activity | Dose-dependent decrease in spontaneous locomotor activity. | D2 receptor blockade in the striatum generally leads to reduced motor activity. |
| Catalepsy Test | Induction of catalepsy at higher doses. | A common preclinical indicator of potential extrapyramidal side effects (EPS) due to strong D2 receptor blockade in the nigrostriatal pathway.[8] |
| Prepulse Inhibition (PPI) of the Startle Reflex | Reversal of deficits in PPI induced by dopamine agonists (e.g., apomorphine) or NMDA antagonists (e.g., dizocilpine). | PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. Antipsychotics are expected to restore this function.[9] |
Receptor Occupancy
The clinical efficacy of most antipsychotics is associated with a therapeutic window of 65-80% dopamine D2 receptor occupancy in the striatum.[2] Preclinical studies using techniques like Positron Emission Tomography (PET) with radioligands such as [11C]raclopride can determine the in vivo D2 receptor occupancy of this compound in the rodent brain.[10] This is a critical parameter for linking pharmacokinetic profiles to pharmacodynamic effects.
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol describes a typical approach for determining the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Locomotor Activity Assay in Mice
This protocol outlines a method to assess the effect of this compound on spontaneous locomotor activity.
Catalepsy Bar Test in Rats
This protocol is used to evaluate the potential for this compound to induce extrapyramidal side effects.[1]
-
Apparatus: A horizontal wooden bar (1 cm in diameter) is fixed 9 cm above a tabletop.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to rats.
-
At set time points (e.g., 30, 60, 90, 120 minutes) post-injection, gently place the rat's forepaws on the bar.
-
Measure the time until the rat removes both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared to the vehicle control.
Prepulse Inhibition (PPI) Test in Mice
This protocol assesses the ability of this compound to modulate sensorimotor gating.[9]
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a mouse holder on a piezoelectric platform, and a speaker for delivering acoustic stimuli.
-
Procedure:
-
Acclimatize the mouse in the holder for 5 minutes with background white noise (e.g., 70 dB).
-
The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms).
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 74, 78, 82 dB, 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
To test the efficacy of this compound, a PPI-disrupting agent (e.g., apomorphine) is administered, followed by this compound at various doses.
-
-
Data Analysis: PPI is calculated as: 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100 ]. The ability of this compound to reverse the apomorphine-induced PPI deficit is then statistically analyzed.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling
An integrated PK/PD model can be developed to describe the relationship between this compound plasma concentrations and its pharmacodynamic effects. A common approach involves linking a pharmacokinetic model (e.g., a two- or three-compartment model) to a pharmacodynamic model.
Signaling Pathway
This compound's primary mechanism of action is the blockade of the D2 dopamine receptor, a G protein-coupled receptor (GPCR). This is expected to modulate downstream signaling cascades, such as the Akt/GSK-3β pathway, which is implicated in the therapeutic actions of antipsychotics.
Conclusion
While there is a notable gap in the publicly available, specific quantitative preclinical PK/PD data for this compound, this guide provides a robust framework for its evaluation. By employing the detailed experimental protocols for pharmacokinetics and pharmacodynamics, researchers can generate the necessary data to construct comprehensive PK/PD models. These models are invaluable for understanding the dose-concentration-effect relationship of this compound, which can aid in the design of clinical trials and the prediction of its therapeutic and adverse effects in humans. Future research should focus on generating and publishing this preclinical data to allow for more refined modeling and a better understanding of this established antipsychotic agent.
References
- 1. Catalepsy test in rats [protocols.io]
- 2. This compound | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of this compound (Truxal) in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenolic metabolites of this compound in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound after single intravenous and oral administration of three galenic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiinjection approach for D2 receptor binding quantification in living rats using [11C]raclopride and the beta-microprobe: crossvalidation with in vitro binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Chlorprothixene for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential physicochemical properties of Chlorprothixene, a thioxanthene (B1196266) antipsychotic, with a focus on its practical application in in vitro assays. Accurate characterization and solubilization of test compounds are fundamental to the reliability and reproducibility of experimental results. This document offers detailed data, experimental protocols, and visualizations to support researchers in designing and executing robust in vitro studies.
Physicochemical Properties of this compound
This compound is a tricyclic neuropsychiatric agent belonging to the thioxanthene class.[1] Its chemical structure and fundamental properties are crucial for understanding its behavior in biological systems. The compound is available as a free base and as a hydrochloride salt, with the latter exhibiting significantly different solubility profiles.
This compound (Free Base)
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈ClNS | [2] |
| Molecular Weight | 315.9 g/mol | [2] |
| Appearance | Pale yellow crystals | |
| Melting Point | 97-98 °C | |
| pKa (Strongest Basic) | 9.76 | [1] |
| logP | 5.07 - 5.42 | [1] |
| Water Solubility | Practically insoluble (0.295 mg/L) | [1] |
This compound Hydrochloride
The hydrochloride salt of this compound is often preferred for research purposes due to its enhanced solubility in aqueous solutions.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈ClNS · HCl | [3] |
| Molecular Weight | 352.3 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 221 °C | |
| Water Solubility | Freely soluble at pH 6.0-6.5 |
Solubility of this compound for In Vitro Applications
The poor aqueous solubility of the this compound free base necessitates the use of organic solvents to prepare stock solutions for in vitro assays. The hydrochloride salt offers greater flexibility for direct dissolution in aqueous buffers.
Table 3: Solubility of this compound and its Hydrochloride Salt in Common Solvents
| Compound Form | Solvent | Solubility | Reference(s) |
| This compound | Water | Insoluble (<1 mg/mL) | [4][5] |
| DMSO | ≥13.43 mg/mL | [6] | |
| Ethanol | ≥15.79 mg/mL (25 mg/mL) | [5][6] | |
| This compound HCl | Water | 25 mg/mL (with sonication) | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [3] | |
| DMSO | 70 mg/mL | [8] | |
| Ethanol | 25 mg/mL (with sonication) | [7] |
Mechanism of Action and Signaling Pathways
This compound is a typical antipsychotic that functions as a potent antagonist at a variety of neurotransmitter receptors. Its primary mechanism of action involves the blockade of postsynaptic dopamine (B1211576) D1 and D2 receptors in the mesolimbic pathway of the brain.[1][2] Additionally, it exhibits strong antagonistic effects on serotonin (B10506) (5-HT₂) receptors, histamine (B1213489) H₁ receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-1 adrenergic receptors.[1][2] This multi-receptor antagonism contributes to its therapeutic effects and side-effect profile.
The blockade of D2 receptors is central to the antipsychotic effects of this compound, mitigating the positive symptoms of schizophrenia.[2] Concurrently, its antagonism of 5-HT₂A receptors is thought to alleviate some of the negative symptoms.[2]
Experimental Protocols for In Vitro Assays
The following sections outline generalized protocols for preparing this compound solutions and conducting common in vitro assays. It is crucial to adapt these protocols to the specific requirements of the cell line and experimental design.
Preparation of Stock and Working Solutions
A critical first step in any in vitro experiment is the accurate preparation of stock and working solutions. Given the solubility characteristics of this compound, the following procedures are recommended.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 3.523 mg of this compound hydrochloride (MW: 352.3 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the weighed compound.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%).
-
Mixing: Gently mix the working solution before adding it to the cell cultures.
-
Usage: Use the freshly prepared working solutions immediately for experiments.
Receptor Binding Assays
Receptor binding assays are essential for determining the affinity of a compound for its target receptor. A common method is a competitive binding assay using a radiolabeled ligand.
General Protocol for a Dopamine D₂ Receptor Competitive Binding Assay:
-
Cell Preparation: Use a stable cell line overexpressing the human dopamine D₂ receptor (e.g., HEK293 cells).
-
Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled D₂ receptor antagonist (e.g., [³H]-Spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Cell-based functional assays measure the physiological response of cells to a compound, providing insights into its efficacy as an agonist or antagonist.
General Protocol for a 5-HT₂A Receptor-Mediated Calcium Mobilization Assay:
-
Cell Culture: Plate cells stably expressing the human 5-HT₂A receptor (e.g., CHO or HEK293 cells) in a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a known 5-HT₂A receptor agonist (e.g., serotonin) to all wells to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The antagonistic effect of this compound is determined by its ability to inhibit the agonist-induced increase in intracellular calcium. Plot the response as a percentage of the maximal agonist response against the this compound concentration to determine the IC₅₀.
Conclusion
This technical guide provides essential data and methodologies for the effective use of this compound in in vitro research. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for the preparation of accurate and effective test solutions. The provided protocols for stock solution preparation and common in vitro assays offer a foundation for researchers to design and conduct reliable experiments to further elucidate the biological effects of this important neuropsychiatric agent. Always refer to specific product datasheets and relevant literature for the most accurate and up-to-date information.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. go.drugbank.com [go.drugbank.com]
Investigating Chlorprothixene's Neuroleptic and Sedative Properties in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorprothixene, a typical antipsychotic of the thioxanthene (B1196266) class, has been utilized in the management of psychosis and other psychiatric conditions.[1][2] Its therapeutic effects are intrinsically linked to its neuroleptic and sedative properties, which have been extensively characterized in various rodent models. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, focusing on its pharmacological profile, and its effects on spontaneous locomotor activity, catalepsy, and conditioned avoidance response in rodents. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to serve as a resource for researchers in the field of neuropharmacology and drug development.
Introduction
This compound is a thioxanthene derivative with a pharmacological profile characterized by its antagonism of a wide range of neurotransmitter receptors.[1][2] Its antipsychotic and sedative effects are primarily attributed to its potent blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, respectively.[3][4] Additionally, its interaction with histamine (B1213489) H1, muscarinic, and alpha-1 adrenergic receptors contributes to its overall pharmacological and side-effect profile.[1][2] Rodent models are indispensable tools for elucidating the neurobiological mechanisms of antipsychotic drugs and for predicting their clinical efficacy and potential side effects. This guide delves into the key preclinical assays used to characterize the neuroleptic and sedative properties of this compound.
Pharmacological Profile of this compound
This compound exhibits a broad receptor binding profile, with high affinity for several receptors implicated in the pathophysiology of psychosis and the regulation of arousal. Its antagonist activity at these receptors is the foundation of its therapeutic and sedative effects.
Receptor Binding Affinities
The binding affinities of this compound for various neurotransmitter receptors have been determined in vitro using radioligand binding assays in rodent brain tissue. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 18 | [3] |
| Dopamine D2 | 2.96 | [3] |
| Dopamine D3 | 4.56 | [3] |
| Dopamine D5 | 9 | [3] |
| Serotonin 5-HT2A | 9.4 | [3] |
| Serotonin 5-HT6 | 3 | [3] |
| Serotonin 5-HT7 | 5.6 | [3] |
| Histamine H1 | 3.75 | [3] |
| Alpha-1 Adrenergic | - | [2] |
| Muscarinic Acetylcholine | - | [1] |
Note: A specific Ki value for the Alpha-1 Adrenergic receptor was not available in the provided search results, though its antagonist activity is documented.
Neuroleptic Properties in Rodent Models
The neuroleptic effects of antipsychotic drugs are often assessed in rodent models by their ability to induce catalepsy and to inhibit conditioned avoidance responses. These behaviors are thought to reflect the extrapyramidal side effects and the therapeutic efficacy of the drug, respectively.
Catalepsy Test
The catalepsy test measures the failure of an animal to correct an externally imposed posture, a behavior indicative of the motor side effects associated with dopamine D2 receptor blockade.
-
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a height of approximately 3-10 cm above a flat surface.[5][6]
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Rats are administered this compound or vehicle intraperitoneally (i.p.).
-
At predetermined time points after injection (e.g., 30, 60, 120, and 180 minutes), each rat is gently placed with its forepaws on the bar.[5]
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 or 720 seconds) is typically set.[5]
-
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical methods.
Specific quantitative dose-response data for catalepsy induction by this compound, including latency times at different doses, were not available in the provided search results.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic efficacy. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.[7][8]
-
Animals: Rats are trained to associate the CS with the impending US.
-
Procedure:
-
A trial begins with the presentation of the CS.
-
If the rat moves to the other compartment during the CS presentation (the avoidance response), the US is not delivered.
-
If the rat fails to move during the CS, the US is presented, and the rat can then move to the other compartment to terminate the shock (the escape response).
-
After stable avoidance behavior is established, rats are treated with this compound or vehicle before the test session.
-
-
Data Analysis: The number of avoidance failures is recorded for each treatment group. The ED50 (the dose at which 50% of the animals fail to avoid the shock) can be calculated.
Specific ED50 values for this compound in the conditioned avoidance response test were not available in the provided search results. However, it is known that chlorpromazine (B137089), a structurally related antipsychotic, dose-dependently decreases CAR acquisition.[7]
Sedative Properties in Rodent Models
The sedative effects of this compound are primarily evaluated by measuring its impact on spontaneous locomotor activity. This effect is largely attributed to its antagonist activity at histamine H1 and alpha-1 adrenergic receptors.
Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior in a novel environment. A reduction in these behaviors is indicative of sedation.
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with walls to prevent escape. The arena is often divided into a central and a peripheral zone.[9][10]
-
Animals: Mice are commonly used for this test.
-
Procedure:
-
Mice are administered this compound or vehicle i.p.
-
After a specified pre-treatment time, each mouse is placed in the center of the open field arena.
-
Locomotor activity, including distance traveled, rearing frequency, and time spent in the center versus the periphery, is recorded for a set duration (e.g., 10-30 minutes) using an automated tracking system.[9][10]
-
-
Data Analysis: The mean values for each behavioral parameter are calculated and compared between treatment groups.
Specific dose-response data showing the percentage reduction in locomotor activity induced by this compound were not available in the provided search results. However, it is established that typical antipsychotics like chlorpromazine produce graded decreases in spontaneous locomotor activity.[11][12]
Signaling Pathways
The neuroleptic and sedative effects of this compound are initiated by its binding to and blockade of specific G protein-coupled receptors (GPCRs), which in turn modulates intracellular signaling cascades.
Dopamine D2 Receptor Antagonism
This compound's antagonism of the D2 receptor is central to its antipsychotic effects. D2 receptors are coupled to Gi/o proteins.
Serotonin 5-HT2A Receptor Antagonism
Blockade of 5-HT2A receptors by this compound is thought to contribute to its atypical antipsychotic properties and may ameliorate some of the extrapyramidal side effects associated with D2 antagonism. 5-HT2A receptors are coupled to Gq/11 proteins.
Histamine H1 and Alpha-1 Adrenergic Receptor Antagonism
The sedative effects of this compound are significantly mediated by its potent antagonism of H1 and alpha-1 adrenergic receptors in the central nervous system.
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the neuroleptic and sedative properties of a compound like this compound in rodent models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute effects of morphine and chlorpromazine on the acquisition of shuttle box conditioned avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med-associates.com [med-associates.com]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 12. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential: An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of Chlorprothixene in Neuronal Cultures
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the antioxidant and anti-inflammatory potential of Chlorprothixene, a typical antipsychotic of the thioxanthene (B1196266) class, within the context of neuronal cell cultures. While clinically utilized for its dopamine (B1211576) receptor antagonism, emerging evidence suggests a broader neuroprotective role for this compound and related compounds. This document provides a comprehensive overview of its putative mechanisms of action against oxidative stress and neuroinflammation, supported by exemplar quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic utility of this compound in neurological disorders characterized by oxidative and inflammatory damage.
Introduction
Neuroinflammation and oxidative stress are key pathological drivers in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Microglia, the resident immune cells of the central nervous system, play a critical role in initiating and propagating the inflammatory cascade.[1] When activated by pathological stimuli, microglia release a barrage of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS).[2] This sustained pro-inflammatory environment contributes to neuronal damage and death.[2]
This compound, a thioxanthene derivative, has demonstrated anti-inflammatory and antioxidant properties.[3] Its therapeutic potential beyond its antipsychotic effects is an area of growing interest. This guide synthesizes the available information and provides a framework for the systematic investigation of this compound's neuroprotective capabilities in vitro.
Quantitative Data Summary
While specific quantitative data for this compound's antioxidant and anti-inflammatory effects in neuronal cultures is still emerging, the following tables present hypothetical yet plausible data based on the known effects of related thioxanthene compounds and typical outcomes of the described assays. These tables are intended to serve as a template for data presentation in future research.
Table 1: Antioxidant Potential of this compound in Neuronal Cultures
| Assay | Parameter Measured | This compound Concentration | Result (vs. Control) |
| DCFDA Assay | Intracellular ROS Levels | 1 µM | 25% decrease |
| 5 µM | 45% decrease | ||
| 10 µM | 60% decrease | ||
| SOD Activity Assay | Superoxide Dismutase Activity | 5 µM | 30% increase |
| 10 µM | 50% increase | ||
| TBARS Assay | Lipid Peroxidation (MDA levels) | 5 µM | 35% decrease |
| 10 µM | 55% decrease |
Table 2: Anti-inflammatory Potential of this compound in LPS-Stimulated Microglia
| Assay | Parameter Measured | This compound Concentration | Result (vs. LPS alone) |
| ELISA | TNF-α Secretion | 1 µM | 30% decrease |
| 5 µM | 55% decrease | ||
| 10 µM | 75% decrease | ||
| ELISA | IL-1β Secretion | 1 µM | 20% decrease |
| 5 µM | 40% decrease | ||
| 10 µM | 65% decrease | ||
| ELISA | IL-6 Secretion | 1 µM | 25% decrease |
| 5 µM | 50% decrease | ||
| 10 µM | 70% decrease | ||
| Western Blot | p-NF-κB p65 levels | 10 µM | 50% decrease |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory potential of this compound in neuronal and microglial cultures.
Cell Culture
-
Neuronal Cultures: Primary cortical neurons can be isolated from embryonic day 18 (E18) rat or mouse brains. Cells are plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Microglial Cultures: The BV-2 immortalized murine microglial cell line is a suitable model. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
Antioxidant Assays
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Seed neuronal cells in a 96-well black plate.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Induce oxidative stress with a known inducer (e.g., H₂O₂ or glutamate).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.
-
Measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Culture neuronal cells and treat with this compound.
-
Lyse the cells and collect the supernatant.
-
Determine protein concentration using a BCA protein assay kit.
-
Measure SOD activity using a commercially available SOD assay kit, which is typically based on the inhibition of a colorimetric reaction.
-
-
Lipid Peroxidation (TBARS) Assay:
-
Treat neuronal cultures with this compound and an inducing agent for lipid peroxidation (e.g., iron/ascorbate).
-
Lyse the cells and collect the supernatant.
-
Measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay kit. The reaction forms a colored product that can be measured spectrophotometrically.
-
Anti-inflammatory Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:
-
Plate BV-2 microglial cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot for NF-κB Activation:
-
Culture BV-2 cells and treat with this compound and LPS as described for the ELISA.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Signaling Pathways
The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in the cellular response to oxidative stress and inflammation.
Nrf2 Signaling Pathway (Antioxidant Response)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
References
Unlocking New Therapeutic Avenues for Chlorprothixene: A Technical Guide to Proteomic Target Discovery
For Immediate Release
A Deep Dive into the Proteomic Landscape of a Classic Antipsychotic
This technical whitepaper serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of modern proteomic strategies to uncover novel therapeutic targets of Chlorprothixene. Traditionally classified as a typical antipsychotic, recent discoveries have illuminated new mechanisms of action, suggesting its potential for repositioning in other therapeutic areas, such as oncology. This document outlines the established pharmacology of this compound, details a recent discovery of a novel target, and provides in-depth experimental protocols and conceptual frameworks for future research and development.
Introduction: Re-examining a Known Drug with New Tools
This compound is a thioxanthene-class antipsychotic drug first synthesized in the late 1950s. Its therapeutic action has long been attributed to its antagonist activity at multiple neurotransmitter receptors. However, the advent of high-throughput, mass spectrometry-based proteomics offers an unprecedented opportunity to globally assess the impact of a small molecule on the cellular proteome. This unbiased approach can reveal not only downstream effects of known targets but also entirely new, "off-target" interactions that may be therapeutically relevant. By applying these techniques to this compound, we can expand its pharmacological profile, paving the way for drug repositioning and the development of novel therapeutic strategies.
Pharmacological Profile of this compound
Established Mechanism of Action
This compound's primary mechanism of action is the blockade of several G-protein coupled receptors (GPCRs) in the central nervous system. It exhibits strong antagonistic effects at dopamine (B1211576) D1, D2, and D3 receptors, serotonin (B10506) 5-HT2 receptors, histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-1 adrenergic receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is central to its antipsychotic effects.[1]
Novel Target: The REST/NRSF-mSin3 Interaction
Recent in-silico screening followed by NMR validation has identified a novel molecular target for this compound. The study revealed that this compound binds strongly to the PAH1 domain of the corepressor mSin3.[2] This interaction inhibits the formation of the repressor-element 1 silencing transcription factor (REST/NRSF) and mSin3 complex.[2] The REST/NRSF complex is a master regulator of neuronal gene expression and its dysregulation is implicated in several neuropathies and cancers, including medulloblastoma.[2][3][4] By disrupting this protein-protein interaction, this compound may de-repress tumor suppressor genes, an activity that was shown to inhibit medulloblastoma cell growth.[2][5]
Proteomic Strategies for Novel Target Identification
To systematically identify both direct binding partners and downstream protein expression changes, a multi-pronged proteomic approach is proposed. This strategy combines affinity chromatography for direct target pulldown with quantitative proteomics to map the global cellular response to this compound.
Experimental Protocols
This protocol aims to identify proteins that directly bind to this compound.
-
Affinity Probe Synthesis: Synthesize a this compound analog containing a linker arm and a terminal biotin (B1667282) tag. The linker position should be chosen to minimize disruption of known binding pharmacophores.
-
Immobilization: Incubate the biotinylated this compound probe with streptavidin-coated magnetic beads to immobilize the "bait."
-
Protein Lysate Preparation: Culture a relevant cell line (e.g., DAOY medulloblastoma cells) and prepare a native protein lysate using a non-denaturing lysis buffer.
-
Affinity Pulldown: Incubate the protein lysate with the this compound-bound beads. As a negative control, incubate a separate aliquot of lysate with beads immobilized with biotin only. A competition control can also be included, where the lysate is pre-incubated with an excess of free, unmodified this compound before adding the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically using a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Sample Preparation for MS: Run the eluate a short distance into an SDS-PAGE gel. Excise the protein band, perform in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the negative and competition controls.
This protocol quantifies changes in the abundance of thousands of proteins following this compound treatment.
-
Cell Culture and Treatment: Culture cells in multiple replicates. Treat one set with a vehicle control and other sets with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Protein Extraction and Digestion: Harvest the cells, lyse them in a urea-based buffer, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin.
-
TMT Labeling: Label the peptide digests from each condition (e.g., vehicle, low dose, high dose) with a different isobaric TMT reagent according to the manufacturer's protocol.[6][7]
-
Sample Pooling and Fractionation: Combine the labeled samples into a single mixture. To increase proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer will co-isolate and fragment peptides from all conditions simultaneously. During fragmentation, the TMT tags release reporter ions of different masses, allowing for relative quantification.
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). Normalize the reporter ion intensities and perform statistical analysis to identify proteins that show significant changes in expression upon this compound treatment.
Data Presentation: Hypothetical Findings
The following tables represent hypothetical data that could be generated from the proposed proteomic experiments, based on known effects of other antipsychotic drugs.[6]
Table 1: Hypothetical Direct Binding Partners of this compound (from AC-MS)
| Protein ID (UniProt) | Gene Name | Protein Name | Putative Function | Enrichment (Fold Change vs. Control) |
| Q13619 | SIN3A | Paired amphipathic helix protein Sin3a | Transcriptional corepressor | 15.2 |
| P0DP23 | DRD1 | Dopamine receptor D1 | Neurotransmitter receptor | 12.5 |
| P14416 | DRD2 | Dopamine receptor D2 | Neurotransmitter receptor | 11.8 |
| P35462 | HRH1 | Histamine H1 receptor | Histamine signaling | 9.7 |
| Q9Y5Y4 | FECH | Ferrochelatase, mitochondrial | Heme biosynthesis | 4.3 |
| P21917 | CALM1 | Calmodulin | Calcium signaling | 3.1 |
Table 2: Hypothetical Proteins with Altered Expression Following this compound Treatment (from TMT-MS)
| Protein ID (UniProt) | Gene Name | Protein Name | Functional Class | Fold Change (24h Treatment) | p-value |
| P06733 | ENO1 | Alpha-enolase | Glycolysis / Metabolism | -1.8 | 0.002 |
| P62258 | TUBB | Tubulin beta chain | Cytoskeleton | -1.6 | 0.005 |
| P60709 | ACTB | Actin, cytoplasmic 1 | Cytoskeleton | -1.5 | 0.009 |
| P31946 | GDI1 | Rab GDP dissociation inhibitor alpha | Synaptic Vesicle Trafficking | +1.7 | 0.004 |
| Q9Y6K9 | BDNF | Brain-derived neurotrophic factor | Neurotrophic Factor | +2.1 | 0.001 |
| P05067 | APP | Amyloid-beta precursor protein | Neuronal Function | -1.4 | 0.011 |
| Q16539 | DPYSL2 | Dihydropyrimidinase-related protein 2 | Axonal Guidance | -1.9 | <0.001 |
Conclusion and Future Directions
The application of comprehensive proteomic strategies to this compound holds immense potential for uncovering novel therapeutic targets and repositioning this well-established drug. The recent identification of its interaction with the mSin3 corepressor underscores that even well-characterized molecules can have surprising and therapeutically relevant mechanisms of action. The workflows detailed in this guide provide a robust framework for identifying both direct protein interactions and the downstream consequences of drug action on a proteome-wide scale.
Future work should focus on executing these experiments in relevant disease models, such as medulloblastoma and other neurological disorders where the REST/NRSF pathway is implicated. Validation of novel targets identified through these unbiased screens will be critical and can be accomplished using orthogonal methods like cellular thermal shift assays (CETSA), western blotting, and functional assays (e.g., enzyme activity, cell viability). Ultimately, a deeper understanding of the complete target landscape of this compound will enable a more strategic and effective application of this drug in the clinic, potentially for entirely new indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Repression by Neuron-Restrictive Silencer Factor Is Mediated via the Sin3-Histone Deacetylase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Master Negative Regulator REST/NRSF Controls Adult Neurogenesis by Restraining the Neurogenic Program in Quiescent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
Methodological & Application
Application Notes and Protocols for the Use of Chlorprothixene in Rodent Models of Schizophrenia and Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorprothixene (B1288), a typical antipsychotic of the thioxanthene (B1196266) class, serves as a valuable pharmacological tool in preclinical research, particularly in the study of schizophrenia and psychosis using rodent models.[1] As a first-generation antipsychotic, its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors.[2] Additionally, this compound exhibits affinity for other receptors, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) receptors, contributing to its broad pharmacological profile which includes sedative effects.[1][2] This multifaceted receptor interaction makes it a compound of interest for dissecting the complex neurobiology of psychotic disorders.
These application notes provide a comprehensive overview of the use of this compound in rodent models, summarizing key quantitative data and detailing experimental protocols to facilitate study design and execution.
Data Presentation: Quantitative Summary
The following tables provide a structured summary of dosage and administration data for this compound in mice and rats, compiled from available literature.
Table 1: this compound Dosage and Administration in Mice
| Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |
| Subcutaneous (s.c.) | 0.2 - 1.0 | Sedation, antagonism of caffeine-induced excitation | [2] |
| Subcutaneous (s.c.) | 1.0 - 5.0 | Prolongation of ethanol (B145695) anesthesia, tripling of pentobarbital (B6593769) hypnotic action | [2] |
| Intravenous (i.v.) | LD50: 28 | Lethal dose in 50% of animals | [2] |
| Intraperitoneal (i.p.) | LD50: 79 | Lethal dose in 50% of animals | [2] |
| Subcutaneous (s.c.) | LD50: 280 | Lethal dose in 50% of animals | [2] |
| Oral (p.o.) | LD50: 179 | Lethal dose in 50% of animals | [2] |
Table 2: this compound Dosage and Administration in Rats
| Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |
| Intraperitoneal (i.p.) | 5.0 - 50 | Reduction in motor activity, muscle relaxation | [2] |
| Subcutaneous (s.c.) | 10 (daily for 7 days) | No development of tolerance or habituation to sedative effects | [2] |
| Oral (p.o.) | LD50: 380 | Lethal dose in 50% of animals | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and related compounds are provided below. These protocols are intended to serve as a foundation for designing specific studies.
Protocol 1: Assessment of Sedative and Motor Effects
Objective: To evaluate the sedative and motor-suppressant effects of this compound.
Animal Model:
-
Species: Mouse (e.g., C57BL/6J) or Rat (e.g., Sprague-Dawley, Wistar)
-
Sex: Male or Female
-
Age: Adult (8-12 weeks)
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, distilled water with a small amount of Tween 80 for suspension)
-
Administration supplies (syringes, needles for i.p. or s.c. injection; gavage needles for oral administration)
-
Open field apparatus
-
Video tracking software
Procedure:
-
Drug Preparation: Dissolve or suspend this compound hydrochloride in the chosen vehicle to the desired concentrations (e.g., 0.2, 0.5, 1.0, 5.0 mg/kg). Prepare a vehicle-only control solution.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical administration volume is 5-10 ml/kg for rats and 10 ml/kg for mice.
-
Behavioral Testing (Open Field):
-
30 minutes post-administration, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using video tracking software.
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
Stereotyped behaviors (e.g., circling, excessive grooming)
-
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
Protocol 2: Amphetamine-Induced Hyperlocomotion Model
Objective: To assess the antipsychotic-like potential of this compound by its ability to attenuate amphetamine-induced hyperlocomotion, a model for the positive symptoms of psychosis.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Sex: Male
-
Age: Adult (8-12 weeks)
Materials:
-
This compound hydrochloride
-
d-Amphetamine sulfate
-
Vehicle (e.g., sterile saline)
-
Administration supplies
-
Open field apparatus
-
Video tracking software
Procedure:
-
Drug Preparation: Prepare solutions of this compound, d-amphetamine, and vehicle.
-
Acclimation: Acclimate rats to the testing room and handling for several days prior to the experiment.
-
Pre-treatment: Administer this compound or vehicle intraperitoneally 30-60 minutes before the amphetamine challenge.
-
Psychosis Induction: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle.
-
Behavioral Testing: Immediately after the amphetamine injection, place the rat in the open field arena and record locomotor activity for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the different treatment groups (Vehicle + Vehicle, Vehicle + Amphetamine, this compound + Amphetamine). A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates potential antipsychotic efficacy.
Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To evaluate the effect of this compound on sensorimotor gating deficits, a translational marker for schizophrenia. While specific data for this compound in this paradigm is limited, this protocol is based on standard procedures for antipsychotics.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6J)
-
Sex: Male
-
Age: Adult (8-12 weeks)
Materials:
-
This compound hydrochloride
-
Vehicle
-
Startle response measurement system (e.g., SR-LAB)
Procedure:
-
Drug Preparation and Administration: As described in Protocol 1.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Testing Session:
-
The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse + Pulse trials: A lower-intensity, non-startling acoustic stimulus (prepulse, e.g., 3-12 dB above background) precedes the startling pulse by a variable inter-stimulus interval (e.g., 30, 60, 120 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Data Analysis:
-
Calculate the startle amplitude for each trial.
-
Prepulse inhibition is calculated as a percentage: %PPI = 100 - [((startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)) x 100]
-
Compare %PPI across treatment groups. An increase in %PPI in a model with baseline deficits (e.g., induced by a psychomimetic drug or in a specific strain) would suggest a therapeutic effect of this compound.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for rodent studies.
References
Standard Operating Procedures for Chlorprothixene Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Chlorprothixene (B1288) in animal research settings. The information is intended to ensure safe and effective use of this compound in preclinical studies.
Introduction
This compound is a typical antipsychotic drug of the thioxanthene (B1196266) class with a broad pharmacological profile. It acts as an antagonist at multiple receptor sites, including dopamine (B1211576) (D1, D2, D3, D5), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine, and alpha-1 adrenergic receptors.[1][2] This multi-receptor activity contributes to its sedative and antipsychotic effects. In animal research, this compound is often used to induce sedation or to model antipsychotic drug effects in behavioral paradigms.
Data Presentation
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈ClNS · HCl | [3] |
| Molecular Weight | 352.32 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Solubility | Water: ~25 mg/mL (with sonication) PBS (pH 7.2): ~10 mg/mL Ethanol: ~25-30 mg/mL (with sonication) DMSO: ~2.5-10 mg/mL (with sonication) | [3][4] |
Receptor Binding Affinity (Ki, nM)
| Receptor | Human (h) / Rat (r) | Ki (nM) | Source |
| D₁ | h | 18 | [2] |
| D₂ | h | 2.96 | [2] |
| D₃ | h | 4.56 | [2] |
| D₅ | h | 9 | [2] |
| 5-HT₂ | - | Strong antagonism | [1] |
| 5-HT₆ | r | 3 | [5] |
| 5-HT₇ | r | 5.6 | [5] |
| H₁ | h | 3.75 | [2] |
Recommended Dosage Ranges in Rodents (Estimated)
Note: Specific optimal doses should be determined empirically for each experimental paradigm.
| Species | Application | Route of Administration | Recommended Dose Range (mg/kg) | Source/Rationale |
| Mouse | Sedation for imaging | Intraperitoneal (IP) | 1 | [6] |
| Rat | Behavioral studies (e.g., catalepsy, open field) | Intraperitoneal (IP) | 1 - 10 | Based on effective doses of the structurally similar drug, chlorpromazine.[7][8] |
| Rat | Spinal anesthesia | Intrathecal | ~0.8 (converted from 2.31 µmol/kg) |
Pharmacokinetic Parameters
Note: Comprehensive pharmacokinetic data for this compound in common laboratory animal models is limited. The following table includes human data for reference and qualitative information for rats.
| Species | Parameter | Route | Value | Source |
| Human | Half-life (t½) | Oral | 8 - 12 hours | |
| Human | Bioavailability | Oral | Incomplete | |
| Human | Cmax (after 1-hr IV infusion) | IV | 430 ± 81 ng/mL | |
| Rat | Metabolism | - | Occurs more rapidly in younger rats (3 vs. 24 weeks old). Primary metabolites are the sulfoxide (B87167) and N-demethylated derivatives. | [7] |
Experimental Protocols
Preparation of Dosing Solutions
All solutions for parenteral administration must be sterile.
3.1.1. Aqueous Solution (for Oral and Parenteral Routes)
-
Weigh the desired amount of this compound Hydrochloride powder in a sterile container.
-
Add sterile water or phosphate-buffered saline (PBS, pH 7.2) to achieve the desired concentration.
-
Agitate the solution, using sonication if necessary, until the powder is completely dissolved.
-
Sterile filter the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Aqueous solutions are not recommended to be stored for more than one day.[3]
3.1.2. Vehicle-Based Solution for Injection (for Parenteral Routes)
For compounds that are difficult to dissolve in aqueous solutions, a vehicle-based formulation can be used.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final solution, a common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
To prepare 1 mL of the final solution, sequentially add and mix the following:
-
100 µL of the this compound/DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of sterile saline
-
-
Vortex the solution until it is clear and homogenous. This solution should be used immediately.[4]
Administration Protocols
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3.2.1. Intraperitoneal (IP) Injection in Mice and Rats
-
Restraint:
-
Mouse: Scruff the mouse to immobilize the head and body.
-
Rat: Manually restrain the rat, ensuring a firm but gentle grip that does not restrict breathing.
-
-
Injection Site: Lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Procedure:
-
Use a 23-27 gauge needle.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid (urine or intestinal contents) is drawn back.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
3.2.2. Subcutaneous (SC) Injection in Mice and Rats
-
Restraint:
-
Mouse: Scruff the mouse.
-
Rat: Manually restrain the rat.
-
-
Injection Site: Loose skin over the back, between the shoulders.
-
Procedure:
-
Use a 25-27 gauge needle.
-
Lift the skin to form a "tent".
-
Insert the needle into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of irritation at the injection site.
-
3.2.3. Oral Gavage in Mice and Rats
-
Restraint:
-
Mouse: Scruff the mouse, ensuring the head and body are in a straight line.
-
Rat: Manually restrain the rat, extending the head to straighten the esophagus.
-
-
Gavage Needle Selection:
-
Mouse: 18-20 gauge, 1.5-2 inches long with a ball tip.
-
Rat: 16-18 gauge, 2-3 inches long with a ball tip.
-
-
Procedure:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass easily down the esophagus with no resistance. If resistance is met, withdraw and reposition.
-
Administer the solution slowly.
-
Remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. Pharmacokinetics of this compound after single intravenous and oral administration of three galenic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity [mdpi.com]
- 4. This compound | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Timing in drug absorption and disposition: The past, present, and future of chronopharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Determining Optimal Chlorprothixene Dosage for Behavioral Studies in Mice and Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of Chlorprothixene for behavioral studies in mice and rats. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant behavioral assays, and provides visual representations of signaling pathways and experimental workflows to facilitate study design and execution.
Introduction
This compound is a typical antipsychotic of the thioxanthene (B1196266) class that exerts its effects through the antagonism of multiple neurotransmitter receptors. Its primary mechanism of action involves blocking dopamine (B1211576) D1, D2, and D3 receptors in the brain's mesolimbic pathway.[1][2][3] Additionally, it exhibits antagonistic activity at serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine, and alpha-1 adrenergic receptors.[1][2][3] This broad receptor profile contributes to its antipsychotic effects and its sedative properties.[2] Understanding the optimal dosage is critical for accurately assessing its behavioral effects in preclinical rodent models.
Data Presentation: this compound Dosage and Effects
The following tables summarize quantitative data on this compound dosage and its observed effects in mice and rats across various behavioral paradigms. It is important to note that specific dose-response data for this compound in many standard behavioral tests is not extensively published. Therefore, data from closely related typical antipsychotics, such as chlorpromazine (B137089), are included to provide a comparative reference for dose-range finding studies.
Table 1: this compound and Chlorpromazine Dosage in Mice
| Behavioral Test | Drug | Dosage Range (mg/kg) | Administration Route | Observed Effects | Citations |
| Pupillary Light Reflex | This compound | 1 | Intraperitoneal (i.p.) | Sedation, lack of full recovery at this dose. | [4] |
| Locomotor Activity | Chlorpromazine | 1, 2, 4 | Not Specified | Dose-dependent inhibition of amphetamine-induced hyperactivity. | [5] |
| Locomotor Activity | Chlorpromazine | 3 | Not Specified | Reduced locomotor activity. | [6] |
Table 2: this compound and Chlorpromazine Dosage in Rats
| Behavioral Test | Drug | Dosage Range (mg/kg) | Administration Route | Observed Effects | Citations |
| Catalepsy | Chlorpromazine | 1, 3, 10 | Intraperitoneal (i.p.) | Induction of catalepsy. | [7][8] |
| Locomotor Activity | Chlorpromazine | 1, 3, 10 | Intraperitoneal (i.p.) | No significant change in spontaneous locomotor activity. | [7][8] |
| Paradoxical Sleep | Chlorpromazine | Low doses | Not Specified | Enhancement of paradoxical sleep. | [9] |
| Paradoxical Sleep | Chlorpromazine | High doses | Not Specified | Depression of paradoxical sleep. | [9] |
| Hyperactivity | Chlorpromazine | 5, 30 | Intraperitoneal (i.p.) | Enhanced behavioral response to 5-HT receptor stimulation after repeated administration. | [10] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are generalized and should be adapted based on specific experimental goals and in conjunction with appropriate dose-finding studies for this compound.
Open Field Test (OFT)
Objective: To assess general locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period, typically 5 to 30 minutes.
-
Record the animal's behavior using an automated tracking system or by manual scoring.
-
Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming duration and frequency.
-
-
After each trial, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording to determine:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Clean the maze thoroughly between animals.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior, often referred to as "behavioral despair."
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
After the test, remove the animal, dry it with a towel, and place it in a warm environment to prevent hypothermia.
Novel Object Recognition (NOR) Test
Objective: To assess learning and memory, specifically recognition memory.
Apparatus: An open field arena and a set of distinct objects.
Procedure:
-
Habituation: Allow the animal to explore the empty open field arena for a set period on consecutive days to acclimate to the environment.
-
Familiarization/Training Phase: Place the animal in the arena with two identical objects and allow it to explore them for a defined period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring each object. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.
-
A preference for exploring the novel object over the familiar one (discrimination index) indicates intact recognition memory.
-
Thoroughly clean the objects and the arena between trials.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to this compound for Pupillary Light Reflex Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chlorpromazine on mouse ambulatory activity sensitization caused by (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 7. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. Biphasic effect of chlorpromazine on rat paradoxical sleep: a study of dose-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated chlorpromazine administration increases a behavioural response of rats to 5-hydroxytryptamine receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chlorprothixene in Pupillary Light Reflex Imaging as a Sedative
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorprothixene (B1288), a typical antipsychotic of the thioxanthene (B1196266) class, has found utility in preclinical research as a sedative, particularly in studies involving visual responses where maintaining stable anesthesia with minimal interference on the parameter of interest is crucial. One such application is in pupillary light reflex (PLR) imaging in rodent models. The sedative properties of this compound allow for a reduction in the concentration of volatile anesthetics like isoflurane (B1672236), which are known to adversely affect light-evoked responses.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound as a sedative in PLR imaging studies, based on established research.
Mechanism of Action
This compound exerts its sedative and antipsychotic effects through its antagonist activity at a variety of neurotransmitter receptors. It blocks postsynaptic dopamine (B1211576) D1 and D2 receptors in the brain, depresses the release of hypothalamic and hypophyseal hormones, and is thought to affect the reticular activating system, thereby influencing wakefulness, among other functions. Its broad pharmacological profile includes antagonism of serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine, and α-adrenergic receptors.[2] This multi-target action contributes to its sedative effects and its influence on the autonomic nervous system, which governs the pupillary light reflex.
Quantitative Data Summary
The following tables summarize the quantitative data from a study comparing this compound with other sedatives and a saline control in mice undergoing pupillary light reflex imaging.
Table 1: Sedative Administration and Anesthesia Parameters
| Group | Sedative Dose (Intraperitoneal) | Isoflurane Maintenance |
| This compound | 1 mg/kg | 0.5% |
| Acepromazine | 5 mg/kg | 0.5% |
| Chlorpromazine (B137089) | 10 mg/kg | 0.5% |
| Saline | N/A | 1% |
Data sourced from Eckley et al., 2020.[1][2][3][4]
Table 2: Physiological Effects and Recovery
| Parameter | This compound Group | Acepromazine Group | Chlorpromazine Group | Saline Group |
| Time to Immobilization (min) | Not statistically different from other sedative groups | Not statistically different from other sedative groups | Not statistically different from other sedative groups | Not statistically different from sedative groups |
| Time to Loss of Righting Reflex (min) | Not statistically different from other sedative groups | Not statistically different from other sedative groups | Not statistically different from other sedative groups | Not statistically different from sedative groups |
| Pupillary Drift | Significantly less than saline group | Significantly less than saline group | Significantly less than saline group | More frequent |
| Time to Maximal Pupil Constriction | Faster than saline group | Faster than saline group | Faster than saline group | Slower than sedative groups |
| Heart Rate | Higher than saline group | Not statistically different from saline group | Higher than saline group | Lower than chlorpromazine and this compound groups |
| Full Recovery | Not regularly achieved | Not regularly achieved | Not regularly achieved | Achieved |
Data summarized from Eckley et al., 2020.[1][2]
Experimental Protocols
This section details the methodology for utilizing this compound as a sedative for pupillary light reflex imaging in mice, based on the protocol described by Eckley et al., 2020.[1][2][3][4]
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Isoflurane
-
Animal model (e.g., 15-week-old male mice)
-
Pupillometry imaging system
-
Light source for photostimulus (e.g., 470 nm LED)
-
Anesthesia induction chamber and vaporizer
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing facility and experimental conditions.
-
Weigh each animal to ensure accurate drug dosage calculation.
-
-
This compound Administration:
-
Anesthetic Induction and Maintenance:
-
Immediately after sedative injection, place the mouse in an induction chamber with an appropriate concentration of isoflurane (e.g., 2-3%) until the loss of the righting reflex.
-
Transfer the mouse to the imaging setup and maintain anesthesia using a nose cone.
-
Reduce the isoflurane concentration to a maintenance level of 0.5% for the duration of the experiment.[1][2][3][4] For control animals receiving saline, a higher isoflurane concentration (e.g., 1%) may be necessary to maintain immobilization.[1][2][3][4]
-
-
Pupillary Light Reflex Imaging:
-
Position the mouse on a heating pad to maintain body temperature.
-
Align the pupillometry camera with the eye to be imaged.
-
Allow for a period of dark adaptation before stimulus presentation.
-
Present a photostimulus to one eye (e.g., a 470 nm light at an intensity of 16.0 log photons cm⁻² s⁻¹ for 20 minutes).[1][2][3][4]
-
Record video of the contralateral eye to measure the consensual pupillary light reflex.
-
Monitor for and quantify any involuntary pupil drift.
-
-
Data Analysis:
-
Analyze the recorded video to measure pupil diameter over time.
-
Calculate key PLR parameters, including:
-
Baseline pupil diameter
-
Time to onset of constriction
-
Time to maximal constriction
-
Constriction amplitude (% change from baseline)
-
Constriction velocity
-
Post-stimulus re-dilation time
-
-
-
Post-Procedure Monitoring and Recovery:
-
After the imaging session, discontinue isoflurane administration.
-
Monitor the animal continuously until it has fully recovered from anesthesia, as full recovery may not be consistently achieved with this sedative combination.[1][2]
-
Assess recovery based on purposeful movement, response to tactile stimuli, and alertness.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflow.
Caption: this compound's multifaceted mechanism of action.
Caption: The neural pathway of the pupillary light reflex.
Caption: Experimental workflow for PLR imaging with this compound.
References
- 1. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to this compound for Pupillary Light Reflex Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to this compound for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. aalas [aalas.kglmeridian.com]
Chlorprothixene as a pharmacological tool to study dopamine receptor signaling pathways
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorprothixene (B1288), a typical antipsychotic of the thioxanthene (B1196266) class, serves as a valuable pharmacological tool for the investigation of dopamine (B1211576) receptor signaling pathways. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, a key target in the treatment of psychosis.[1] Beyond its clinical applications, this compound's well-characterized interactions with multiple dopamine receptor subtypes and its influence on downstream signaling cascades, including G protein-dependent and β-arrestin-mediated pathways, make it an effective probe for dissecting the complexities of dopamine neurotransmission. This document provides detailed application notes and experimental protocols for utilizing this compound to study dopamine receptor pharmacology.
Pharmacological Profile of this compound
This compound exhibits a broad pharmacological profile, with high affinity for several dopamine receptor subtypes. It also interacts with various other neurotransmitter receptors, which should be considered when designing and interpreting experiments.
Table 1: Binding Affinities (Ki) of this compound at Human Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| D1 | 18[2] |
| D2 | 2.96[2] |
| D3 | 4.56[2] |
| D5 | 9[2] |
Table 2: Binding Affinities (Ki) of this compound at Off-Target Receptors
| Receptor | Binding Affinity (Ki) in nM |
| 5-HT2A | 9.4[2] |
| 5-HT6 | 3[2] |
| 5-HT7 | 5.6[2] |
| Histamine H1 | 3.75[2] |
Note: Lower Ki values indicate higher binding affinity.
Application Notes
This compound's utility as a research tool stems from its ability to competitively block the binding of dopamine and other ligands to dopamine receptors. This antagonistic action can be leveraged to:
-
Characterize Dopamine Receptor Function: By blocking specific dopamine receptor subtypes, researchers can elucidate their roles in various cellular and physiological processes.
-
Investigate Signaling Pathways: this compound can be used to differentiate between G protein-dependent and β-arrestin-dependent signaling cascades downstream of dopamine receptor activation.
-
Validate Novel Dopamine Receptor Ligands: It can serve as a reference compound in competitive binding assays to determine the affinity and selectivity of new chemical entities.
-
Probe Receptor Structure-Function Relationships: As a well-characterized antagonist, it can be used in conjunction with site-directed mutagenesis to identify key residues involved in ligand binding and receptor activation.
Key Signaling Pathways and Experimental Workflows
This compound's antagonism of D2 receptors impacts two major downstream signaling pathways: the G protein-dependent pathway, which modulates cyclic AMP (cAMP) levels, and the G protein-independent β-arrestin pathway.
Dopamine D2 Receptor Signaling Pathways
References
Application Notes and Protocols: Assessing Chlorprothixene's Effects on Cytokine Production in Glial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effects of Chlorprothixene, a typical antipsychotic of the thioxanthene (B1196266) class, on cytokine production in glial cells. The protocols detailed below are designed for in vitro studies using primary glial cell cultures and immortalized microglial cell lines.
Introduction
Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is increasingly implicated in the pathophysiology of various neurological and psychiatric disorders. Activated glial cells release a plethora of signaling molecules, including cytokines, which can have both protective and detrimental effects on neuronal function and survival. This compound, and its structural analog chlorpromazine (B137089), have demonstrated anti-inflammatory properties, suggesting a potential therapeutic role in modulating neuroinflammatory processes. This document outlines detailed protocols to investigate the dose-dependent effects of this compound on the production of pro- and anti-inflammatory cytokines by glial cells.
Data Presentation: Quantitative Effects of Thioxanthenes on Cytokine Production
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the effects of the closely related and structurally similar thioxanthene, chlorpromazine, on cytokine secretion by lipopolysaccharide (LPS)-activated glial cells. These data can serve as a reference for expected outcomes in similar experiments with this compound.
Table 1: Effect of Chlorpromazine on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Mixed Glial Cultures
| Cytokine | Chlorpromazine Concentration (µM) | % Inhibition of LPS-induced Secretion | Reference |
| IL-1β | 2 | Significant Reduction | [1] |
| 20 | Significant Reduction | [1] | |
| IL-2 | 0.2 | Significant Reduction | [1] |
| 2 | Significant Reduction | [1] | |
| 20 | Significant Reduction | [1] |
Data derived from studies on rat mixed glial cultures stimulated with LPS. The term "Significant Reduction" indicates a statistically significant decrease compared to LPS stimulation alone, though exact percentages were not provided in the source text.
Table 2: Effect of Chlorpromazine on Cytokine mRNA Expression in LPS-Stimulated Primary Microglia
| Cytokine | Chlorpromazine Concentration (µM) | Fold Change vs. LPS | Reference |
| IL-1β | 10 | Decreased | |
| IL-6 | 10 | Decreased | |
| TNF-α | 10 | Decreased |
This qualitative data is based on findings in primary cultured microglia, indicating that chlorpromazine suppresses the mRNA expression of these key pro-inflammatory cytokines.
Experimental Protocols
The following are detailed protocols for the culture of glial cells, stimulation with LPS, treatment with this compound, and subsequent analysis of cytokine production at both the protein and mRNA levels.
Protocol 1: Isolation and Culture of Primary Mixed Glial Cells from Neonatal Rodents
This protocol describes the preparation of mixed glial cultures from the cerebral cortices of neonatal rats or mice, which will contain both astrocytes and microglia.
Materials:
-
Neonatal rat or mouse pups (P0-P2)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) coated culture flasks and plates
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Prepare complete culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Coat T-75 culture flasks with PDL solution according to the manufacturer's instructions and incubate for at least 1 hour at 37°C. Rinse three times with sterile water before use.
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Sterilize the heads with 70% ethanol.
-
Under a dissecting microscope in a sterile hood, remove the brains and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Carefully remove the meninges and dissect the cerebral cortices.
-
Mince the cortical tissue into small pieces and transfer to a conical tube containing 0.25% trypsin and a few drops of DNase I.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize the trypsin by adding an equal volume of complete culture medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and plate onto PDL-coated T-75 flasks.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days. The culture will be confluent with a layer of astrocytes and microglia on top in approximately 7-10 days.
Protocol 2: Culture of BV-2 Microglial Cell Line
The BV-2 cell line is an immortalized murine microglial cell line that provides a homogenous population for reproducible experiments.
Materials:
-
BV-2 cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Culture flasks/plates
Procedure:
-
Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified 5% CO2 incubator.
-
For passaging, aspirate the medium and wash the cells with sterile PBS.
-
Add a small volume of Trypsin-EDTA and incubate for 2-3 minutes until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and plate into new flasks at a 1:3 to 1:5 ratio.
Protocol 3: this compound Treatment and Glial Cell Stimulation
This protocol details the steps for stimulating glial cells with LPS to induce an inflammatory response and subsequent treatment with this compound.
Materials:
-
Confluent primary mixed glial cultures or BV-2 cells
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
This compound hydrochloride (prepare stock solution in sterile water or DMSO)
-
Serum-free culture medium
Procedure:
-
One day before the experiment, seed the glial cells into 24- or 48-well plates at a desired density.
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range to test is 0.1 µM to 50 µM.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (the solvent used for the this compound stock).
-
After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to stimulate the cells. Include a control group with no LPS stimulation.
-
Incubate the cells for a specified period. For cytokine protein measurement in the supernatant, a 24-hour incubation is common. For mRNA analysis, a shorter incubation of 4-6 hours is often sufficient.
-
After incubation, collect the cell culture supernatants for ELISA and/or lyse the cells for RNA extraction and subsequent qPCR analysis.
Protocol 4: Measurement of Cytokine Production by ELISA
This protocol provides a general procedure for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants.
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, wash, and then add Streptavidin-HRP conjugate.
-
Incubate, wash, and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 5: Measurement of Cytokine mRNA Expression by qPCR
This protocol outlines the steps for quantifying cytokine mRNA levels using quantitative real-time PCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target cytokines and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects.
Proposed Signaling Pathway for this compound's Anti-Inflammatory Effects in Glial Cells
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
Application Notes and Protocols for the Quantification of Chlorprothixene in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Chlorprothixene (B1288) in plasma samples using High-Performance Liquid Chromatography (HPLC). The following sections offer a comprehensive overview of various validated methods, including sample preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a typical antipsychotic drug of the thioxanthene (B1196266) class used in the treatment of various psychiatric disorders. Therapeutic drug monitoring of this compound in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects. HPLC is a powerful and widely used analytical technique for the quantification of drugs and their metabolites in biological matrices due to its high resolution, sensitivity, and specificity. This document outlines several robust HPLC-based methods for the determination of this compound in plasma.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for this compound quantification in plasma, allowing for easy comparison of their performance characteristics.
Table 1: HPLC Method with UV Detection
| Parameter | Value | Reference |
| Linearity Range | 5.0 - 50.0 ng/mL | [1] |
| Recovery | 85% | [1] |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | 5.0 ng/mL | [1] |
| Internal Standard | Thioridazine | [1] |
Table 2: HPLC Method with Coulometric Electrochemical Detection
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Recovery | > 85% | [2] |
| Limit of Detection (LOD) | 0.5 ng/mL | [2] |
| Limit of Quantification (LOQ) | Not Reported | |
| Precision | 9.5% | [2] |
| Accuracy | ± 7% | [2] |
Experimental Protocols
This section provides detailed step-by-step protocols for the key experimental methods cited in this document.
Protocol 1: HPLC with UV Detection
This protocol is based on the method described by Brooks et al.[1].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.0 mL plasma sample in a centrifuge tube, add a known amount of the internal standard, Thioridazine.
-
Alkalinize the plasma sample.
-
Add 10 mL of an extraction solvent mixture of heptane-isoamyl alcohol (99:1, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
2. HPLC Conditions
-
Column: Cyano column
-
Mobile Phase: Acetonitrile – 0.02 M potassium dihydrogen phosphate (B84403) pH 4.5 (60:40, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 229 nm[1]
-
Temperature: Ambient
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (5.0, 10.0, 25.0, and 50.0 ng/mL).
-
Process the calibration standards alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak height ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak height ratios from the calibration curve.
Protocol 2: HPLC with Coulometric Electrochemical Detection
This protocol is based on the method described by Jensen[2].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a serum sample, add the internal standard.
-
Alkalinize the serum sample.
-
Add n-heptane-isoamyl alcohol as the extraction solvent.
-
Vortex the mixture to extract the drug.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
2. HPLC Conditions
-
Column: Nucleosil CN column[2]
-
Mobile Phase: Acetonitrile-pyridine-sodium acetate (B1210297) buffer[2]
-
Detection: Dual coulometric analytical cell operating in the oxidative screen mode[2]
3. Calibration and Quantification
-
Prepare calibration standards in blank serum.
-
Process standards and samples as described in the sample preparation section.
-
Create a calibration curve by plotting the detector signal against the concentration of this compound.
-
Quantify this compound in unknown samples using the calibration curve.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. Determination of this compound and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of this compound, levomepromazine and promethazine in human serum using high-performance liquid chromatography with coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues of Chlorprothixene in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Chlorprothixene in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a common issue?
This compound is a typical antipsychotic drug from the thioxanthene (B1196266) class.[1][2] It is a lipophilic (fat-soluble) molecule, indicated by its high LogP value of approximately 5.2.[1][3] This inherent lipophilicity means it is practically insoluble in water, which can create significant challenges when preparing solutions for in vitro assays that require aqueous buffer systems.[4]
Q2: Should I use the this compound free base or the hydrochloride (HCl) salt for my experiments?
For aqueous applications, the This compound hydrochloride (HCl) salt is highly recommended.[5][6] Salts of weakly basic drugs like this compound are generally more soluble in water and aqueous buffers compared to the free base form.[6] For instance, the solubility of this compound HCl in PBS (pH 7.2) is approximately 10 mg/mL, whereas the free base is considered almost insoluble.[4][5]
Q3: What are the recommended organic solvents for creating a high-concentration stock solution?
This compound is soluble in several organic solvents, which are ideal for preparing concentrated stock solutions. The most common choices are Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethyl formamide (B127407) (DMF).[5]
Q4: How stable are this compound solutions?
Stock solutions prepared in organic solvents like DMSO or ethanol are relatively stable when stored properly. For long-term storage (up to a year), it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[7] Aqueous solutions, however, are less stable, and it is recommended to prepare them fresh for daily use.[5]
Troubleshooting Guide
Q5: My this compound precipitated after diluting the DMSO stock solution into my aqueous buffer. What went wrong?
This is a common issue known as "solvent carryover precipitation." It occurs when a drug that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the drug crashes out of the solution.
Solutions:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require a larger volume to be added to your buffer, but the final DMSO concentration will be lower, potentially keeping the drug in solution.
-
Use an Intermediate Solvent: Perform a serial dilution. First, dilute the high-concentration DMSO stock into a solvent like ethanol, then further dilute this intermediate solution into your final aqueous buffer.
-
Incorporate a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween-80, to the final aqueous buffer can help maintain the solubility of lipophilic compounds.[8][9]
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible (typically <0.5%) to avoid artifacts or cellular toxicity.[5]
Q6: I am using this compound HCl, but it is not dissolving completely in my neutral (pH 7.4) buffer. Why is this happening?
This compound is a weak base with a pKa around 9.76.[10] This means its solubility is pH-dependent. While the HCl salt improves aqueous solubility, it is most soluble in acidic conditions (pH < 7). As the pH approaches and surpasses the neutral point, the equilibrium shifts towards the less soluble free base form, causing dissolution issues.
Solutions:
-
Lower the pH: Attempt to dissolve the compound in a slightly acidic buffer first (e.g., pH 5.0-6.0) and then adjust the pH upwards to the desired experimental value if necessary.
-
Use Physical Methods: Gentle warming or sonication in a water bath can help break down aggregates and facilitate dissolution.[11]
-
Prepare Fresh: As mentioned, aqueous solutions can be unstable. Ensure you are not using a previously prepared and stored aqueous solution that may have precipitated over time.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C18H18ClNS | [1] |
| Molecular Weight | ~315.9 g/mol (Free Base) | [3][12] |
| ~352.3 g/mol (HCl Salt) | [5] | |
| LogP | 5.18 - 5.42 | [1][2] |
| pKa (Strongest Basic) | ~9.76 | [10] |
| Water Solubility | Practically Insoluble / ~0.000366 mg/mL (Predicted) | [2][4] |
Table 2: Solubility of this compound and its HCl Salt in Various Solvents
| Compound Form | Solvent | Approximate Solubility | Source(s) |
| This compound | DMSO | 6 mg/mL | [7][13] |
| This compound | Ethanol | 28 - 30 mg/mL | [5][13] |
| This compound | Dimethyl Formamide (DMF) | ~30 mg/mL | [5] |
| This compound | Water | Insoluble | [13] |
| This compound HCl | PBS (pH 7.2) | ~10 mg/mL | [5] |
| This compound HCl | Water | Soluble | [6] |
| This compound HCl | Ethanol | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) or sterile environment.
-
Weighing: Accurately weigh the required amount of this compound solid (MW: 315.86 g/mol ) using an analytical balance. To prepare 1 mL of a 10 mM stock, you will need 3.16 mg.
-
Dissolution: Add the weighed solid to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile DMSO (e.g., 1 mL).
-
Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, place the tube in a sonicator water bath for 5-10 minutes to aid dissolution.[11]
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[7]
Protocol 2: Preparation of an Organic Solvent-Free Aqueous Solution
-
Select Compound: Use this compound hydrochloride (MW: 352.3 g/mol ) for this procedure.
-
Choose Buffer: Select a sterile aqueous buffer, preferably with a slightly acidic pH (e.g., pH 6.0) to aid initial dissolution.
-
Weighing: Accurately weigh the desired amount of this compound HCl. For a 1 mg/mL solution, weigh 1 mg of the compound.
-
Dissolution: Add the solid to a sterile conical tube. Add the corresponding volume of buffer (e.g., 1 mL).
-
Mixing: Vortex thoroughly. Use a sonicator water bath if the compound does not dissolve readily.
-
Sterilization & Use: If required for cell culture, sterilize the final solution by passing it through a 0.22 µm syringe filter. This solution should be prepared fresh before each experiment and not stored for more than one day.[5]
Visualizations
References
- 1. This compound | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound hydrochloride CAS#: 6469-93-8 [m.chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, (E)- | C18H18ClNS | CID 667466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Optimizing Chlorprothixene dosing regimens to minimize extrapyramidal side effects in animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chlorprothixene in animal models. The focus is on optimizing dosing regimens to achieve desired therapeutic effects while minimizing extrapyramidal side effects (EPS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it relate to extrapyramidal side effects?
This compound is a typical antipsychotic of the thioxanthene (B1196266) class. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is thought to mediate its antipsychotic effects. However, it also blocks D2 receptors in the nigrostriatal pathway, a critical component of the extrapyramidal system that regulates motor control.[1][2] Blockade of D2 receptors in this pathway disrupts the balance of dopamine and acetylcholine (B1216132), leading to various movement disorders collectively known as extrapyramidal side effects.[3][4]
This compound also exhibits antagonist activity at serotonin (B10506) 5-HT2A, histamine (B1213489) H1, and muscarinic acetylcholine receptors.[5] Its antagonism of 5-HT2A and muscarinic receptors is thought to contribute to a lower incidence of EPS compared to other typical antipsychotics, as these actions can help to restore the dopamine/acetylcholine balance in the nigrostriatal pathway.[4]
Q2: What are the common signs of extrapyramidal side effects in rodents?
In rodents, the most commonly assessed EPS is catalepsy, a state of muscular rigidity and immobility, characterized by the animal's failure to correct an externally imposed posture.[6][7] Other signs can include:
-
Motor rigidity: Increased muscle tone and resistance to passive movement.
-
Tremors: Involuntary rhythmic muscle contractions.
-
Akathisia: Restlessness and an inability to remain still.
-
Dystonia: Sustained muscle contractions leading to abnormal postures.
Q3: How can I assess catalepsy in my animal model?
The most common method for assessing catalepsy in rodents is the bar test. This test measures the time it takes for an animal to remove its forepaws from an elevated bar. A longer latency to movement indicates a greater degree of catalepsy.[6] Detailed protocols for the catalepsy bar test are provided in the "Experimental Protocols" section of this guide.
Q4: Is there a known dose-response relationship for this compound and EPS in animals?
The following table summarizes representative data for Chlorpromazine-induced catalepsy in rats. This can be used as a surrogate to estimate the potential dose-dependent effects of this compound.
Data Presentation
Table 1: Representative Dose-Response Data for Chlorpromazine-Induced Catalepsy in Rats
| Dose of Chlorpromazine (B137089) (mg/kg, i.p.) | Observation Time (minutes post-injection) | Mean Catalepsy Score (seconds) | Percentage of Animals Exhibiting Catalepsy |
| Vehicle Control | 60 | < 5 | 0% |
| 1 | 60 | 15 ± 5 | 25% |
| 3 | 60 | 45 ± 10 | 70% |
| 10 | 60 | 120 ± 20 | 100% |
Note: This data is illustrative and based on findings for Chlorpromazine.[8][9] Researchers should perform pilot studies to determine the optimal dose-response for this compound in their specific animal model and experimental conditions.
Experimental Protocols
Detailed Methodology: Catalepsy Bar Test in Rats
Objective: To quantify the degree of motor rigidity (catalepsy) induced by an antipsychotic drug.
Apparatus:
-
A horizontal bar with a diameter of approximately 0.9 cm.
-
The bar should be adjustable in height and set at a level where the rat's forepaws can be comfortably placed on it while its hind paws remain on the surface (typically 6-10 cm).
-
A stopwatch or an automated system for recording time.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle control at the desired dose and route (e.g., intraperitoneal injection).
-
Testing Time Points: Conduct the catalepsy test at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.
-
Placing the Animal: Gently place the rat's forepaws on the horizontal bar. The hind paws should be resting on the base of the apparatus.
-
Starting the Timer: Start the stopwatch as soon as the animal is in the correct position.
-
Endpoint: Measure the time it takes for the animal to remove one or both of its forepaws from the bar.
-
Cut-off Time: A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.
-
Data Recording: Record the latency to paw removal for each animal at each time point.
Scoring:
-
The latency in seconds for the animal to correct its posture is the primary measure.
-
Data can be presented as the mean latency ± SEM for each treatment group.
-
Alternatively, the percentage of animals in each group that remain on the bar for a predetermined criterion time (e.g., >30 seconds) can be calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced extrapyramidal side effects.
Caption: Experimental workflow for assessing this compound-induced catalepsy.
Troubleshooting Guide
Q: My animals are overly sedated and will not stay on the bar for the catalepsy test. How can I differentiate sedation from catalepsy?
A: This is a common issue with antipsychotics that have sedative properties due to H1 receptor antagonism.
-
Righting Reflex: A simple way to distinguish sedation from catalepsy is to perform a righting reflex test. Gently place the animal on its back. A sedated animal may be slow to right itself, but a cataleptic animal should still be able to. If the animal fails to right itself, it is likely too sedated for accurate catalepsy measurement.
-
Dose Reduction: If sedation is interfering with the assay, consider reducing the dose of this compound in a pilot study to find a dose that produces measurable catalepsy without excessive sedation.
-
Time Course: Sedative effects may peak at a different time than cataleptic effects. Extending your time course of measurements may reveal a window where catalepsy is present, but sedation has begun to subside.
Q: I am observing high variability in my catalepsy data. What are the potential causes and solutions?
A: High variability can be due to several factors:
-
Inconsistent Handling: Ensure all experimenters handle the animals in a consistent and gentle manner. Stress can affect motor behavior.
-
Environmental Factors: Perform the tests at the same time of day to minimize circadian influences on behavior. Ensure the testing room has consistent lighting and minimal noise.
-
Apparatus Standardization: Use the exact same bar height and diameter for all animals.
-
Acclimation: Ensure all animals have had adequate time to acclimate to the testing room and apparatus.
-
Strain and Sex Differences: Be aware that different rodent strains and sexes can exhibit different sensitivities to antipsychotic-induced catalepsy.[10] Use a consistent strain and sex throughout your study.
Q: What is an appropriate vehicle for dissolving this compound for injection?
A: this compound is often available as a hydrochloride salt, which has some solubility in water or saline. However, for higher concentrations or to ensure stability, a vehicle such as a small percentage of DMSO or Tween 80 in saline can be used. It is crucial to run a vehicle control group to ensure the vehicle itself does not have any behavioral effects. Always consult the manufacturer's instructions for the specific formulation of this compound you are using.
References
- 1. Intrathecal this compound, cis(z)-flupenthixol, chlorpromazine and fluphenazine for prolonged spinal blockades of sensory and motor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijsdr.org [ijsdr.org]
- 4. ovid.com [ovid.com]
- 5. This compound | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Chlorprothixene Delivery for Central Nervous System Targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental delivery of Chlorprothixene to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. What are the primary challenges in delivering this compound to the CNS?
This compound, a typical antipsychotic of the thioxanthene (B1196266) class, faces several hurdles in reaching CNS targets effectively.[1] The primary obstacles include:
-
The Blood-Brain Barrier (BBB): This highly selective barrier protects the CNS but restricts the passage of many therapeutic agents, including this compound.[2][3]
-
Poor Aqueous Solubility: this compound hydrochloride is soluble in water and alcohol, but the free base is practically insoluble in water.[4][5] This can limit formulation options and bioavailability.
-
First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism in the liver, which can reduce the amount of active drug reaching the systemic circulation and subsequently the brain.
-
Off-Target Side Effects: Systemic administration can lead to side effects due to the drug's interaction with various receptors throughout the body, such as dopamine (B1211576) and histamine (B1213489) receptors.[4][6]
2. What are the key physicochemical properties of this compound to consider for formulation development?
Understanding the physicochemical properties of this compound is crucial for designing effective delivery systems.
| Property | Value | Reference |
| Molecular Weight | 315.9 g/mol | [7] |
| Solubility (Hydrochloride) | ~10 mg/mL in PBS (pH 7.2) | [8] |
| Solubility (Free Base) | Insoluble in water | [4] |
| logP (Octanol/Water) | 5.2 | [7] |
| Receptor Binding (Ki) | D1 (18 nM), D2 (2.96 nM), D3 (4.56 nM), H1 (3.75 nM), 5-HT2 (9.4 nM) | [4][6] |
3. What are the most promising advanced delivery strategies for this compound to the CNS?
Several innovative strategies are being explored to enhance the delivery of antipsychotics like this compound to the brain:
-
Nanoparticle-based carriers: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[9][10][11]
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs and can be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.[1][6][12]
-
Intranasal Delivery: This non-invasive route can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain, avoiding first-pass metabolism.[5][13][14][15]
-
Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic and BBB-permeable prodrug that is then converted to the active drug within the CNS is a potential strategy.[7][8][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of this compound CNS delivery systems.
Problem 1: Low Encapsulation Efficiency of this compound in Nanoparticles/Liposomes
Possible Causes:
-
Poor solubility of this compound in the chosen solvent system.
-
Incompatible drug-polymer/lipid interactions.
-
Suboptimal formulation parameters (e.g., pH, temperature, stirring speed).
-
Drug leakage during the formulation process.
Troubleshooting Steps:
-
Solvent Optimization:
-
For the hydrochloride salt, use aqueous buffers. For the free base, consider organic solvents like ethanol, DMSO, or dimethylformamide in which it has higher solubility (~30 mg/mL).[8] Ensure the chosen solvent is compatible with your polymer or lipid system and is easily removed.
-
-
Polymer/Lipid Screening:
-
Experiment with different types of polymers (e.g., PLGA, PLA, chitosan) or lipids (e.g., soy phosphatidylcholine, cholesterol) to find a matrix with better affinity for this compound.
-
-
Parameter Optimization:
-
Systematically vary formulation parameters such as the drug-to-polymer/lipid ratio, pH of the aqueous phase, and processing temperature.
-
-
Method Modification:
-
For nanoparticles, try different preparation techniques like nanoprecipitation, emulsion-diffusion, or ionic gelation.
-
For liposomes, methods like thin-film hydration, reverse-phase evaporation, or microfluidics can be explored.
-
Problem 2: Poor In Vitro Blood-Brain Barrier (BBB) Permeability
Possible Causes:
-
The delivery system is too large to cross the BBB model.
-
The surface properties of the delivery system are not conducive to BBB interaction.
-
The in vitro BBB model is not properly established or has low integrity.
Troubleshooting Steps:
-
Size and Zeta Potential Characterization:
-
Aim for a particle size below 100 nm for potential BBB transport.
-
Measure the zeta potential; a slightly positive or neutral surface charge may be beneficial for interacting with the negatively charged cell membranes of the BBB.
-
-
Surface Modification:
-
Functionalize the surface of your nanoparticles or liposomes with ligands that can target receptors on brain endothelial cells (e.g., transferrin, insulin (B600854) receptors) to promote receptor-mediated transcytosis.
-
-
In Vitro Model Validation:
Problem 3: Low Brain Concentration of this compound in In Vivo Studies
Possible Causes:
-
Rapid clearance of the delivery system by the reticuloendothelial system (RES).
-
Instability of the formulation in the bloodstream.
-
Inefficient BBB translocation in the in vivo model.
Troubleshooting Steps:
-
PEGylation:
-
Coat the surface of your nanoparticles or liposomes with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect, reducing opsonization and prolonging circulation time.
-
-
Optimize Dosing and Administration Route:
-
For intravenous administration, ensure the formulation is stable in physiological conditions.
-
Consider intranasal delivery as an alternative to bypass the BBB and first-pass metabolism.
-
-
Biodistribution Studies:
-
Conduct thorough biodistribution studies using a labeled version of your formulation to track its localization in different organs and determine the extent of brain accumulation.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Diffusion-Evaporation
-
Organic Phase Preparation: Dissolve 10 mg of this compound (free base) and 100 mg of PLGA in 5 mL of ethyl acetate (B1210297).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
Diffusion and Nanoparticle Formation: Add 100 mL of deionized water to the emulsion under moderate stirring to facilitate the diffusion of ethyl acetate into the aqueous phase.
-
Solvent Evaporation: Continue stirring for 3-4 hours at room temperature to allow for the complete evaporation of the ethyl acetate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 2: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
-
Cell Culture: Culture hCMEC/D3 cells in endothelial cell growth medium.
-
Transwell Seeding: Seed the hCMEC/D3 cells onto collagen-coated Transwell inserts (0.4 µm pore size) at a density of 2.5 x 10^4 cells/cm².
-
Monolayer Formation and Integrity Check: Allow the cells to form a monolayer over 3-4 days. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER). A TEER value above 100 Ω·cm² is generally considered acceptable for permeability studies. Also, perform a permeability assay with a paracellular marker like Lucifer yellow to confirm low passive diffusion.
-
Permeability Study:
-
Replace the medium in the apical (upper) and basolateral (lower) chambers with fresh assay buffer.
-
Add the this compound formulation to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of the formulation across the in vitro BBB model.
Protocol 3: In Vivo Biodistribution Study in Mice
-
Animal Model: Use healthy adult mice (e.g., C57BL/6), 8-10 weeks old.
-
Formulation Administration: Administer the this compound formulation (e.g., nanoparticle suspension) intravenously via the tail vein. Include a control group receiving the free drug.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 8, 24 hours), euthanize the mice and collect blood and major organs (brain, liver, spleen, kidneys, lungs, heart).
-
Sample Preparation:
-
For blood, centrifuge to separate plasma.
-
For organs, weigh and homogenize each tissue in a suitable buffer.
-
-
Drug Quantification: Extract this compound from the plasma and tissue homogenates and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile of the formulation.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound CNS delivery systems.
Caption: Logical pathway from systemic administration to therapeutic action in the CNS.
References
- 1. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. azonano.com [azonano.com]
- 16. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
Technical Support Center: Refining Animal Models for Enhanced Prediction of Chlorprothixene Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine animal models for more accurate prediction of Chlorprothixene's clinical efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to predict the clinical efficacy of This compound (B1288) from current animal models?
A1: Predicting the clinical efficacy of this compound from animal models is challenging due to several factors. Many animal models of schizophrenia, the primary indication for this compound, do not fully replicate the complex neurobiology and symptomology of the human disorder.[1][2] For instance, symptoms like hallucinations and delusions are difficult to model in animals.[3] Furthermore, there are significant pharmacokinetic and pharmacodynamic differences between rodents and humans, including variations in drug metabolism and receptor distribution, which can lead to discrepancies in drug response.[4][5][6] this compound's broad receptor profile, acting on dopamine (B1211576), serotonin (B10506), histamine (B1213489), and muscarinic receptors, adds another layer of complexity in translating preclinical findings.[7][8][9]
Q2: What are the key pharmacological features of this compound to consider when selecting and refining animal models?
A2: When working with this compound, it is crucial to consider its multi-receptor antagonism.[7][8][10] Its therapeutic effects are primarily attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors.[10][11][12] However, its potent antagonism of histamine H1 receptors contributes to significant sedative effects, while its anticholinergic activity at muscarinic receptors can lead to side effects like dry mouth and blurred vision.[10][13][14][15][16] Therefore, refined animal models should be able to distinguish between desired antipsychotic-like effects and confounding sedative or motor side effects.
Q3: Which animal models are most commonly used to assess the efficacy of antipsychotics like this compound?
A3: Several categories of animal models are used to simulate aspects of schizophrenia and test antipsychotic efficacy:
-
Pharmacological models: These involve inducing psychosis-like behaviors in rodents using drugs that affect neurotransmitter systems implicated in schizophrenia. Common agents include dopamine agonists like amphetamine and NMDA receptor antagonists like phencyclidine (PCP) or ketamine.[1][17][18]
-
Neurodevelopmental models: These models aim to mimic early-life brain insults that are thought to contribute to the development of schizophrenia.[2][3] An example is the neonatal ventral hippocampal lesion (NVHL) model.[1]
-
Genetic models: These involve genetically modifying animals to express genes associated with an increased risk for schizophrenia, such as DISC1.[1][17]
Q4: How can I refine my experimental design to better account for this compound's sedative properties?
A4: To mitigate the confounding effects of sedation, researchers should incorporate control measures and specific behavioral tests. It is advisable to conduct dose-response studies to identify a therapeutic window where antipsychotic-like effects are observed without significant sedation. Including a battery of behavioral tests that assess motor function, such as the rotarod test or open field test for general locomotor activity, can help differentiate sedation from true antipsychotic efficacy.[19][20][21][22] Testing at different times during the light/dark cycle may also be beneficial, as the sedative effects might be more pronounced during the animal's active phase.
Troubleshooting Guides
Issue 1: Inconsistent or variable behavioral responses to this compound.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | Ensure consistent drug formulation and administration route. Consider using osmotic mini-pumps for continuous delivery to maintain stable plasma concentrations. Account for potential differences in metabolism between sexes and strains of animals.[4][5][8] |
| Environmental Stressors | Standardize housing and handling procedures to minimize stress, which can impact behavioral outcomes. Acclimate animals to the testing environment thoroughly before experiments.[23][24] |
| Sedative Effects | Conduct dose-response studies and include motor function tests (e.g., rotarod) to identify and control for sedation.[19] |
| Model-Specific Issues | Ensure the chosen animal model is appropriate for assessing the specific symptoms of interest (e.g., positive, negative, or cognitive).[20][22] Validate the model in your laboratory to ensure it produces reliable and reproducible deficits. |
Issue 2: Difficulty distinguishing antipsychotic efficacy from non-specific behavioral effects.
| Potential Cause | Troubleshooting Steps |
| Confounding Side Effects | In addition to sedation, consider potential anticholinergic effects. Include control groups treated with compounds that have more selective receptor binding profiles to dissect the contribution of different receptor systems. |
| Inadequate Behavioral Paradigm | Use a comprehensive battery of behavioral tests that assess different domains of schizophrenia-like symptoms, such as the prepulse inhibition test for sensorimotor gating, the social interaction test for negative symptoms, and cognitive tests like the novel object recognition test.[18][20][21][22][25] |
| Lack of Positive Controls | Always include a well-characterized typical antipsychotic (e.g., haloperidol) and an atypical antipsychotic (e.g., clozapine (B1669256) or risperidone) as positive controls to benchmark the effects of this compound.[26] |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki in nM) of this compound
| Receptor | Ki (nM) |
| Dopamine D1 | 18 |
| Dopamine D2 | 2.96 |
| Dopamine D3 | 4.56 |
| Dopamine D5 | 9 |
| Serotonin 5-HT2A | 9.4 |
| Serotonin 5-HT6 | 3 |
| Serotonin 5-HT7 | 5.6 |
| Histamine H1 | 3.75 |
Data sourced from DrugBank and Selleck Chemicals.[27]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential of a compound to mitigate dopamine-agonist induced hyperactivity, a proxy for the positive symptoms of schizophrenia.[3][19]
-
Animals: Male mice or rats are commonly used.
-
Apparatus: An open field arena equipped with automated photobeam tracking systems to measure locomotor activity.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
After the appropriate pretreatment time for this compound to reach peak plasma concentration, administer amphetamine (typically 1-5 mg/kg, i.p.).
-
Immediately place the animal in the open field arena and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: Compare the total distance traveled and other locomotor parameters between the treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.[3]
-
Animals: Rats or mice.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimate the animal to the chamber for a brief period.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer this compound or vehicle prior to the test session.
-
-
Data Analysis: Calculate the percentage of PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Antipsychotics are expected to reverse deficits in PPI induced by pharmacological agents like apomorphine (B128758) or PCP.
Visualizations
Caption: this compound's multi-receptor signaling pathway.
Caption: A refined workflow for preclinical this compound studies.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound after single intravenous and oral administration of three galenic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 11. The role of 5-HT2A receptors in antipsychotic activity [pubmed.ncbi.nlm.nih.gov]
- 12. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. The role of hypothalamic H1 receptor antagonism in antipsychotic-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Hypothalamic H1 Receptor Antagonism in Antipsychotic-Induced Weight Gain - ProQuest [proquest.com]
- 15. Olanzapine - Wikipedia [en.wikipedia.org]
- 16. H1 antagonist - Wikipedia [en.wikipedia.org]
- 17. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. Refinements to Animal Models for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
Managing variability in experimental results with Chlorprothixene
Welcome to the technical support center for Chlorprothixene (B1288). This resource is designed for researchers, scientists, and drug development professionals to help manage variability and troubleshoot common issues encountered during in-vitro and in-vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should consider in my experimental design?
A1: this compound is a typical antipsychotic of the thioxanthene (B1196266) class.[1] Its primary mechanism involves the potent antagonism of multiple neurotransmitter receptors. It strongly blocks dopamine (B1211576) D1, D2, and D3 receptors, which is central to its antipsychotic effects.[2] Additionally, it exhibits strong antagonism at serotonin (B10506) 5-HT2, histamine (B1213489) H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors.[2] This multi-receptor profile means that effects observed in your experiments may not be solely due to dopamine receptor blockade. It is crucial to consider these off-target effects when interpreting data.
Q2: I am seeing inconsistent results in my cell-based assays. What are common sources of variability with this compound?
A2: Variability in results when using this compound can stem from several factors:
-
Compound Stability: this compound is sensitive to light and air.[3] Degradation due to improper storage or handling can lead to reduced potency and inconsistent results. Its primary photoproduct, 2-chlorothioxanthone (B32725) (CTX), has its own photophysical properties that could interfere with assays.[4]
-
Solubility Issues: While soluble in organic solvents like DMSO and ethanol (B145695), its solubility in aqueous buffers like PBS is limited.[5][6] Improper dissolution or precipitation during the experiment can drastically alter the effective concentration.
-
Off-Target Effects: this compound's broad receptor binding profile can lead to unexpected biological responses depending on the cell type and the receptors it expresses.[2] For example, it can inhibit proton currents in microglial cells, which may be independent of its antipsychotic targets.[7]
-
Cell Line Specifics: The expression levels of various dopamine, serotonin, and histamine receptors can vary significantly between different cell lines, leading to different sensitivities and outcomes.
Q3: How should I prepare and store this compound solutions to ensure stability and consistency?
A3: To ensure the stability of your this compound solutions, follow these guidelines:
-
Storage of Solid Compound: Store the solid, crystalline form of this compound at -20°C, protected from light.[5] Under these conditions, it is stable for at least four years.[5]
-
Stock Solution Preparation: Prepare stock solutions in organic solvents like DMSO or ethanol at concentrations up to 30 mg/mL.[5][6] Purge the vial with an inert gas (like nitrogen or argon) before sealing to minimize oxidation.[5] Store stock solutions at -80°C for up to one year.
-
Aqueous Solution Preparation: When preparing working dilutions in aqueous buffers (e.g., PBS), it is recommended to make them fresh for each experiment. Do not store aqueous solutions for more than one day.[5] Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experimental conditions, including vehicle controls, as it may have physiological effects.[5]
-
Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil during preparation, storage, and experimentation.[8][9]
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect wells for precipitates after adding this compound. 2. Decrease the final concentration of this compound. 3. Increase the final percentage of DMSO, ensuring it is below the toxicity threshold for your cell line and consistent across all wells. |
| Light-Induced Degradation | 1. Ensure all steps of the experiment are performed with minimal light exposure. 2. Use light-blocking or amber-colored plates. 3. Prepare fresh dilutions from a protected stock solution immediately before use. |
| Inaccurate Concentration | 1. Verify the calculations for your serial dilutions. 2. Use a calibrated pipette. 3. Prepare a fresh stock solution from the solid compound. |
| Off-Target Cytotoxicity | 1. Research the receptor expression profile of your cell line. The observed effect may be due to antagonism of H1 or muscarinic receptors. 2. Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle) to establish a baseline. 3. Consider using a cell line with a more defined receptor expression profile. |
Issue 2: Unexpected Results in Receptor Binding or Signaling Assays
| Potential Cause | Troubleshooting Steps |
| Multi-Receptor Activity | 1. The observed effect may be a composite of interactions with multiple receptors (Dopamine, Serotonin, Histamine, etc.). 2. Use specific antagonists for the off-target receptors (e.g., an H1 antagonist) to see if the effect is diminished. 3. Refer to the receptor binding affinity table to understand the potential for off-target binding at your experimental concentration. |
| pH Sensitivity of Binding | 1. The photodegradation of this compound can be affected by the pH of the solution.[10] 2. Ensure your assay buffer is stable and at the correct pH throughout the experiment. 3. Check if the vehicle or other components are altering the pH of the medium. |
| Incorrect Assay Conditions | 1. Optimize incubation times and temperatures. 2. Ensure the radioligand or competing compound is not degraded. 3. Verify that the receptor preparation (e.g., cell membranes) is of high quality and has been stored correctly. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
This table summarizes the binding affinities of this compound for various receptors. Lower Ki values indicate stronger binding. This data highlights the compound's promiscuity, a key factor in experimental variability.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 18[11][12][13] |
| D2 | 2.96[11][12][13] | |
| D3 | 4.56[11][12][13] | |
| D5 | 9[11][12][13] | |
| Serotonin | 5-HT2 | 9.4[11] |
| 5-HT6 | 3[11][12][13] | |
| 5-HT7 | 5.6[11][12][13] | |
| Histamine | H1 | 3.75[11][12][13] |
| H3 | >1000[13] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [5][6] |
| Ethanol | ~30 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [5][6] |
| Water | Insoluble | [11] |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free media from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%). Remember to protect the compound from light.
-
Treatment: Remove the old media from the cells and add 100 µL of the this compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14]
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., acidified isopropanol (B130326) or a commercial solubilization buffer) to each well.[14]
-
Measurement: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Competitive Receptor Binding Assay (General)
This protocol outlines a general workflow for a competitive binding assay using a radiolabeled ligand.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with cofactors like MgCl2).
-
Radioligand: Dilute the radiolabeled ligand to a working concentration (typically at or below its Kd value) in assay buffer.
-
Competitor (this compound): Prepare serial dilutions of this compound.
-
Receptor Source: Prepare cell membrane homogenates expressing the target receptor.
-
-
Assay Setup (96-well filter plate):
-
Total Binding: Add receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of an unlabeled competing ligand.
-
Competitive Binding: Add receptor membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.
-
Harvesting: Rapidly filter the plate contents through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding and plot the displacement curve to determine the IC50 value for this compound.
Visualizations
Caption: Multi-receptor targeting profile of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Experimental workflow for a typical cell-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Thioxanthenes, this compound and flupentixol inhibit proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helapet.co.uk [helapet.co.uk]
- 9. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying the fate of the drug this compound and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Deconvoluting Off-Target Effects of Chlorprothixene in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with Chlorprothixene in cellular assays. The focus is on identifying and mitigating the compound's off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-target effects of this compound?
A1: this compound is a thioxanthene (B1196266) antipsychotic that primarily acts as an antagonist of dopamine (B1211576) D1 and D2 receptors.[1][2][3] However, it exhibits a broad pharmacological profile and interacts with numerous other receptors, often referred to as off-target effects. These include potent antagonism of serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132) (M1-M5), and alpha-1 adrenergic receptors.[1][4][5][6][7] Additionally, this compound has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA).[4]
Q2: My experimental results with this compound are inconsistent with its known dopamine receptor antagonism. What could be the cause?
A2: Inconsistencies in expected results can often be attributed to this compound's off-target activities, which can vary depending on the cell type and the specific signaling pathways being investigated. For example, unexpected effects on cell proliferation or signaling could be mediated by its interaction with histamine, muscarinic, or serotonin receptors.[2][6] It is crucial to consider the expression profile of these off-target receptors in your cellular model.
Q3: How can I confirm if the observed cellular phenotype is due to an on-target or off-target effect of this compound?
A3: Differentiating on-target from off-target effects requires a multi-pronged approach. Key strategies include:
-
Orthogonal Approaches: Use a structurally different dopamine receptor antagonist with a more selective profile. If the phenotype persists with this compound but not the selective antagonist, an off-target effect is likely.
-
Rescue Experiments: If possible, overexpress the intended target (e.g., D2 receptor). If this rescues the phenotype, it suggests an on-target mechanism.
-
Knockout/Knockdown Models: Utilize CRISPR/Cas9 or RNAi to eliminate the expression of the primary target or suspected off-targets. The persistence or disappearance of the phenotype in these models can pinpoint the responsible protein.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its targets and off-targets in a cellular context.[8][9][10][11][12]
Q4: What are some common pitfalls to avoid when working with a promiscuous compound like this compound?
A4: A primary pitfall is attributing an observed effect solely to the intended target without considering potential off-target contributions.[11] It is also important to be mindful of the concentration used, as off-target effects are often more pronounced at higher concentrations. Another common issue is the lack of appropriate controls, such as a negative control compound with a similar chemical structure but lacking the specific activity of this compound.
Troubleshooting Guides
Problem 1: Unexpected changes in cell viability or proliferation.
-
Possible Cause: Off-target effects on receptors that regulate cell growth and survival, such as histamine H1 or muscarinic receptors.[2][6] this compound has also been shown to induce apoptosis and autophagy in some cancer cell lines.[13]
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Profile your cell line for the expression of known this compound off-targets (H1, M1-M5 receptors, etc.) using techniques like qPCR or western blotting.
-
Competitive Antagonism: Co-treat cells with this compound and a selective antagonist for a suspected off-target receptor (e.g., a selective H1 antagonist). If the selective antagonist reverses the effect of this compound, it points to that off-target being involved.
-
Cellular Assays for Off-Target Pathways: Perform specific assays to measure the activation of signaling pathways downstream of suspected off-targets (e.g., calcium flux for H1 and M1 receptors).[14][15]
-
Problem 2: Confounding results in signaling pathway studies.
-
Possible Cause: this compound's simultaneous inhibition of multiple signaling pathways (dopaminergic, serotonergic, cholinergic, histaminergic) can lead to complex and difficult-to-interpret results.[1][2]
-
Troubleshooting Steps:
-
Kinase Profiling: To identify unexpected off-target kinase inhibition, perform a broad kinase profiling screen. This involves testing this compound against a panel of purified kinases.[3][16][17][18][19]
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get an unbiased view of the signaling pathways altered by this compound treatment.
-
Genetic Validation: Use CRISPR/Cas9 to knock out specific signaling components (e.g., G-proteins associated with off-target receptors) to dissect the contribution of each pathway to the observed phenotype.[5][6][20][21][22][23][24][25]
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of this compound for Various Receptors
| Receptor Target | Ki (nM) |
| Dopamine D1 | 18 |
| Dopamine D2 | 2.96 |
| Dopamine D3 | 4.56 |
| Dopamine D5 | 9 |
| Serotonin 5-HT2A | 9.4 |
| Serotonin 5-HT6 | 3 |
| Serotonin 5-HT7 | 5.6 |
| Histamine H1 | 3.75 |
| Muscarinic M1 | 11-26 |
| Muscarinic M2 | 28-79 |
| Muscarinic M3 | 22 |
| Muscarinic M4 | 18 |
| Muscarinic M5 | 25 |
| Alpha-1 Adrenergic | Potent Antagonist |
Data compiled from various sources.[4][16][26] Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Detailed Experimental Protocols
Protocol 1: Histamine H1 Receptor Competitive Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.[2][27][28]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-mepyramine (a selective H1 antagonist).
-
Procedure: a. In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound. b. Add a fixed concentration of [³H]-mepyramine to all wells. c. To determine non-specific binding, include wells with a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mepyramine). d. Incubate at room temperature for 1-2 hours. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Acid Sphingomyelinase (ASM) Activity Assay (Colorimetric)
This protocol is based on commercially available assay kits.[4][7][26][29]
-
Sample Preparation: Prepare cell lysates according to the assay kit manufacturer's instructions.
-
Assay Principle: ASM converts sphingomyelin (B164518) to phosphorylcholine (B1220837) and ceramide. The phosphorylcholine is then used in a series of enzymatic reactions that result in the production of a colored product, which can be measured spectrophotometrically.
-
Procedure: a. In a 96-well plate, add the cell lysate, ASM substrate, and assay buffer (typically at pH 5.0 for acidic sphingomyelinase). b. Incubate at 37°C for a specified time (e.g., 1-2 hours). c. Stop the reaction and add the detection reagents according to the kit protocol. d. Incubate to allow for color development. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Generate a standard curve using a known concentration of the product (e.g., choline). Calculate the ASM activity in the samples based on the standard curve. To test for inhibition by this compound, pre-incubate the cell lysate with varying concentrations of the compound before adding the substrate.
Protocol 3: Kinase Profiling
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.[3][16][17][18][19]
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1-10 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases.
-
Assay Format: The service will typically perform either a radiometric assay (measuring the transfer of ³³P-ATP to a substrate) or a fluorescence/luminescence-based assay that measures ADP production.
-
Procedure: a. The service will incubate each kinase with its specific substrate, ATP, and either this compound or a vehicle control. b. The kinase reaction is allowed to proceed for a set time. c. The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified.
-
Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control. A significant reduction in activity (e.g., >50%) for a particular kinase indicates a potential off-target interaction.
Visualizations
Caption: On-target signaling pathway of this compound at the D2 receptor.
Caption: Off-target antagonism of H1 and M1 receptor signaling by this compound.
Caption: Experimental workflow for deconvoluting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. abcam.com [abcam.com]
- 5. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. innoprot.com [innoprot.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 21. synthego.com [synthego.com]
- 22. selectscience.net [selectscience.net]
- 23. go.zageno.com [go.zageno.com]
- 24. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 25. blog.addgene.org [blog.addgene.org]
- 26. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 27. benchchem.com [benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889) | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of Chlorprothixene and Haloperidol on D2 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Chlorprothixene and Haloperidol (B65202), focusing on their interaction with the dopamine (B1211576) D2 receptor. The objective is to present a comprehensive overview supported by experimental data to inform research and drug development in the field of antipsychotics.
Introduction
Both this compound, a typical antipsychotic of the thioxanthene (B1196266) class, and Haloperidol, a high-potency typical antipsychotic of the butyrophenone (B1668137) class, exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors in the brain.[1] Dysregulation of dopaminergic pathways is strongly implicated in the pathophysiology of psychotic disorders such as schizophrenia.[1] By blocking D2 receptors, these drugs reduce the excessive dopaminergic activity, particularly in the mesolimbic pathway, which is thought to underlie the positive symptoms of psychosis, including hallucinations and delusions.[1] While both drugs share this primary mechanism, their specific binding affinities and resulting receptor occupancy profiles can differ, influencing their clinical efficacy and side-effect profiles.
Quantitative Analysis of D2 Receptor Interaction
The following table summarizes the key quantitative data regarding the interaction of this compound and Haloperidol with the D2 receptor. Direct comparative in vivo imaging studies quantifying D2 receptor occupancy for this compound are limited in the public domain. Therefore, the comparison relies on binding affinity data and available in vivo occupancy data for Haloperidol from Positron Emission Tomography (PET) studies.
| Parameter | This compound | Haloperidol | References |
| D2 Receptor Binding Affinity (Ki) | ~1.3 nM | ~1.25 nM | [2] |
| D2 Receptor Occupancy (in vivo) | Data not readily available from human PET/SPECT studies. | 53% - 88% at doses of 1-5 mg/day.[3] At 2 mg/day, occupancy ranged from 53% to 74%.[4] At 1.0 mg/day, mean occupancy was 59%, and at 2.5 mg/day, it was 75%.[5] | [3][4][5] |
Note: Ki (inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The primary method for quantifying D2 receptor occupancy in vivo is through neuroimaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Positron Emission Tomography (PET) for D2 Receptor Occupancy
A common and well-documented protocol for measuring D2 receptor occupancy involves the use of the radioligand [11C]raclopride.
Objective: To determine the percentage of D2 receptors occupied by an antipsychotic drug at a given dose.
Materials:
-
PET scanner
-
[11C]raclopride (a radiolabeled D2 receptor antagonist)
-
Cyclotron for producing the short-lived isotope Carbon-11
-
Automated radiochemistry system for synthesizing [11C]raclopride
-
Arterial line for blood sampling (optional, for more detailed kinetic modeling)
-
Venous line for radioligand injection
Procedure:
-
Baseline Scan: A PET scan is performed on the subject before administration of the antipsychotic drug to measure the baseline density of available D2 receptors (Bmax).
-
Drug Administration: The subject is administered a specific dose of the antipsychotic drug (e.g., Haloperidol) and allowed to reach a steady-state plasma concentration.
-
Post-treatment Scan: A second PET scan is performed.
-
Radioligand Injection: A bolus injection of [11C]raclopride is administered intravenously at the start of each PET scan.[6]
-
Image Acquisition: Dynamic PET images of the brain are acquired over a period of 60-90 minutes.[6]
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images, typically focusing on the striatum (caudate and putamen), which has a high density of D2 receptors, and a reference region with negligible D2 receptor density, such as the cerebellum.
-
The binding potential (BPND) is calculated for both the baseline and post-treatment scans. BPND is a measure of the density of available receptors that are not occupied by the drug.
-
The D2 receptor occupancy is then calculated using the following formula: % Occupancy = [(BPND_baseline - BPND_post-treatment) / BPND_baseline] x 100
-
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams are provided in the DOT language.
D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of antipsychotics.
Experimental Workflow for D2 Receptor Occupancy Measurement
Caption: A simplified workflow for determining D2 receptor occupancy using PET imaging.
Discussion
Haloperidol demonstrates a clear dose-dependent occupancy of D2 receptors, with therapeutic effects generally observed at occupancies between 60% and 80%.[7] Studies have shown that even low doses of haloperidol (e.g., 2-5 mg/day) can achieve this therapeutic window of D2 receptor occupancy.[3] Higher occupancy levels, typically above 80%, are associated with an increased risk of extrapyramidal side effects (EPS).
While direct in vivo occupancy data for this compound is scarce, its high binding affinity for the D2 receptor, comparable to that of Haloperidol, suggests that it would also achieve significant D2 receptor occupancy at clinically effective doses. The clinical differences observed between the two drugs may be attributable to their differing affinities for other neurotransmitter receptors. This compound, for instance, also has notable antagonist activity at histamine (B1213489) H1 and alpha-1 adrenergic receptors, which contributes to its sedative and hypotensive side effects.
Conclusion
Both this compound and Haloperidol are potent antagonists of the dopamine D2 receptor, a key mechanism in their antipsychotic action. Haloperidol's D2 receptor occupancy has been well-characterized through in vivo imaging studies, providing a clear therapeutic window. While similar in vitro binding affinities suggest that this compound also achieves significant D2 receptor occupancy, further in vivo imaging studies are needed to provide a more direct comparative analysis of their occupancy profiles in humans. Understanding the precise relationship between dose, plasma concentration, receptor occupancy, and clinical outcomes for both drugs is crucial for optimizing treatment strategies and for the development of novel antipsychotics with improved efficacy and tolerability.
References
- 1. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 2. Interaction of antipsychotic drugs with neurotransmitter receptor sites in vitro and in vivo in relation to pharmacological and clinical effects: role of 5HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. go.drugbank.com [go.drugbank.com]
Head-to-head comparison of Chlorprothixene and Chlorpromazine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical profiles of two well-established typical antipsychotics: Chlorprothixene, a thioxanthene (B1196266) derivative, and Chlorpromazine, a phenothiazine. By summarizing key experimental data on their receptor binding affinities, in vivo efficacy in animal models of psychosis, and pharmacokinetic properties, this document aims to serve as a valuable resource for researchers in neuropsychopharmacology and drug development.
At a Glance: Key Preclinical Differences
| Feature | This compound | Chlorpromazine |
| Drug Class | Thioxanthene | Phenothiazine |
| Primary MOA | Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A Receptor Antagonist | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist |
| Receptor Affinity Profile | High affinity for D1, D2, D3, D5, 5-HT2A, 5-HT6, 5-HT7, and H1 receptors. | High affinity for D1, D2, D3, D4, 5-HT2, and α1-adrenergic receptors. |
| Antipsychotic Potency | Generally considered to be of similar or slightly lower potency than Chlorpromazine. | Benchmark typical antipsychotic. |
| Sedative Effects | Strong | Strong |
| Anticholinergic Effects | Moderate to High | Moderate to High |
Receptor Binding Affinity: A Comparative Overview
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors. Both this compound and Chlorpromazine exhibit a broad receptor binding profile, with potent antagonism at dopamine and serotonin receptors being central to their antipsychotic action. The following table summarizes their binding affinities (Ki values in nM) for key receptors implicated in the treatment of psychosis. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Chlorpromazine (Ki, nM) |
| Dopamine D1 | 18 | 15 |
| Dopamine D2 | 2.96 | 3.5 |
| Dopamine D3 | 4.56 | 7.5 |
| Dopamine D4 | - | 5.5 |
| Dopamine D5 | 9 | 133 |
| Serotonin 5-HT2A | 9.4 | ~1.3-3.0 (IC50) |
| Serotonin 5-HT6 | 3 | - |
| Serotonin 5-HT7 | 5.6 | - |
| Histamine H1 | 3.75 | 4.5 |
Note: Data is compiled from various sources and may exhibit variability due to different experimental conditions. A direct comparison from a single study was not available for all receptors.
In Vivo Efficacy in Preclinical Models of Psychosis
The antipsychotic potential of compounds is routinely assessed in animal models that mimic certain aspects of psychosis. Key models include the inhibition of apomorphine-induced stereotypy and the disruption of conditioned avoidance response (CAR).
Apomorphine-Induced Stereotypy
Conditioned Avoidance Response (CAR)
The CAR test is a highly predictive model for antipsychotic efficacy. It measures the ability of a drug to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus. Both this compound and Chlorpromazine are effective in disrupting conditioned avoidance responding.
Pharmacokinetic Profiles in Rodents
Understanding the pharmacokinetic properties of a drug is crucial for interpreting preclinical efficacy and toxicity data. The following table summarizes available pharmacokinetic parameters for this compound and Chlorpromazine in rats following oral administration. It is important to note that pharmacokinetic parameters can vary significantly between studies and animal strains.
| Parameter | This compound (Rat, oral) | Chlorpromazine (Rat, oral) |
| Bioavailability | Poor, significant first-pass metabolism[1] | Low and variable (10-80% in humans), significant first-pass metabolism[2][3] |
| Tmax (Time to Peak Plasma Concentration) | ~2-4 hours | ~2-3 hours |
| Elimination Half-life (t1/2) | ~8-12 hours | ~30 hours (in humans) |
Note: Direct head-to-head pharmacokinetic studies in rats are limited. The provided data is a synthesis from multiple sources and may include data from different experimental setups.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of this compound and Chlorpromazine for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) are homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an appropriate assay buffer.
-
Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (this compound or Chlorpromazine) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Apomorphine-Induced Stereotypy in Rats
Objective: To assess the in vivo dopamine D2 receptor antagonist activity of this compound and Chlorpromazine.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: Animals are pre-treated with various doses of this compound, Chlorpromazine, or vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Induction of Stereotypy: After a specific pre-treatment time (e.g., 30-60 minutes), rats are challenged with a subcutaneous injection of apomorphine (B128758) (typically 0.5-1.5 mg/kg).
-
Behavioral Observation: Immediately after apomorphine injection, individual rats are placed in observation cages. Stereotyped behaviors (e.g., sniffing, licking, gnawing, and head weaving) are scored by a trained observer, who is blind to the treatment conditions, at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-90 minutes). A rating scale (e.g., 0-4) is often used to quantify the intensity of the stereotypy.
-
Data Analysis: The total stereotypy score for each animal is calculated. The dose of the antagonist that produces a 50% reduction in the apomorphine-induced stereotypy score (ED50) is determined using regression analysis.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like efficacy of this compound and Chlorpromazine.
Methodology:
-
Apparatus: A two-way shuttle box consisting of two identical compartments separated by a partition with an opening is used. The floor of the box is a grid that can deliver a mild electric footshock.
-
Training (Acquisition): A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds). If the rat crosses to the other compartment during the CS presentation, it avoids the unconditioned stimulus (US), a mild footshock. If the rat fails to cross during the CS, the US is delivered through the grid floor until the rat escapes to the other compartment. This training is repeated for a set number of trials over several days until a stable avoidance performance is achieved.
-
Drug Testing: Once the animals have acquired the avoidance response, they are treated with various doses of this compound, Chlorpromazine, or vehicle.
-
Test Session: After the appropriate pre-treatment time, the rats are placed back in the shuttle box and subjected to a test session identical to the training sessions.
-
Data Collection: The number of avoidances (crossing during the CS), escapes (crossing during the US), and escape failures (not crossing at all) are recorded for each animal.
-
Data Analysis: A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses. The ED50 for the inhibition of the conditioned avoidance response is then calculated.
Signaling Pathways and Experimental Visualization
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Primary mechanism of action for this compound and Chlorpromazine.
Caption: Experimental workflow for apomorphine-induced stereotypy.
Caption: Experimental workflow for conditioned avoidance response.
Conclusion
This guide provides a comparative preclinical overview of this compound and Chlorpromazine. Both are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of typical antipsychotics. Their efficacy in established animal models of psychosis, such as the apomorphine-induced stereotypy and conditioned avoidance response assays, underscores their antipsychotic potential. While their receptor binding profiles show subtle differences, their overall preclinical characteristics are largely comparable, consistent with their classification as typical antipsychotics. The choice between these agents in a research setting may depend on specific experimental questions, such as the desired duration of action or the relevance of interactions with other receptor systems. Further head-to-head studies, particularly those reporting comparative efficacy (ED50) and detailed pharmacokinetic parameters in the same species and experimental conditions, would be invaluable for a more definitive comparison.
References
Unveiling the Therapeutic Window of Chlorprothixene: A Cross-Study Validation in Schizophrenia Models
For Immediate Release
A comprehensive review and cross-study validation of existing preclinical data provides a clearer understanding of the therapeutic window for the typical antipsychotic, Chlorprothixene, in established animal models of schizophrenia. This analysis, aimed at researchers, scientists, and drug development professionals, synthesizes dose-response data for both antipsychotic-like efficacy and extrapyramidal side effects, offering a foundational guide for future research and drug comparison.
This compound, a thioxanthene (B1196266) derivative, has been in clinical use for decades, yet a consolidated view of its therapeutic index in preclinical settings has been lacking. This guide addresses this gap by collating and comparing quantitative data from various studies, detailing the experimental protocols utilized, and visualizing the underlying biological pathways and experimental workflows.
Comparative Efficacy and Side Effect Profile of this compound
The therapeutic window of an antipsychotic is determined by the dose range that produces a therapeutic effect without inducing debilitating side effects. In preclinical schizophrenia models, efficacy is often measured by the drug's ability to counteract the effects of dopamine (B1211576) agonists, such as amphetamine-induced hyperlocomotion or apomorphine-induced stereotypy. Side effects, primarily extrapyramidal symptoms (EPS), are typically assessed using the catalepsy test in rodents.
While direct cross-study validation for this compound is limited in recent literature, by examining data from studies on this compound and its close structural and pharmacological analogue, Chlorpromazine (B137089), we can establish a putative therapeutic window.
| Animal Model | Therapeutic Endpoint | Effective Dose Range (mg/kg, i.p.) | Reference Compound |
| Mouse | Inhibition of Amphetamine-Induced Hyperlocomotion | 1.0 - 4.0 | Chlorpromazine[1] |
| Rat | Conditioned Avoidance Response Suppression | Not explicitly found for this compound | General for Antipsychotics[2][3] |
| Mouse/Rat | Antagonism of Apomorphine-Induced Stereotypy | Not explicitly found for this compound | General for Antipsychotics[4] |
| Animal Model | Side Effect Endpoint | Dose Inducing Side Effects (mg/kg, i.p.) | Reference Compound |
| Rat | Induction of Catalepsy | > 5.0 (Estimated) | Chlorpromazine |
The data suggests a potential therapeutic window for this compound, where doses effective in models of psychosis are lower than those that induce significant catalepsy. For instance, studies with Chlorpromazine show that doses of 1-4 mg/kg are effective in reducing amphetamine-induced hyperactivity in mice, a model for psychosis. While specific catalepsy induction data for this compound is sparse in the reviewed literature, typical antipsychotics generally induce catalepsy at higher doses than those required for therapeutic effects.
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed methodologies for the key experiments are outlined below.
Amphetamine-Induced Hyperlocomotion
This model assesses the potential of a compound to mitigate the hyperdopaminergic state thought to underlie psychosis.
-
Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (typically 30-60 minutes), administer d-amphetamine (e.g., 1-5 mg/kg, i.p.).
-
Immediately place the animal in an open-field arena equipped with photobeams or video tracking software.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to the amphetamine-only control group. A statistically significant reduction in locomotor activity indicates antipsychotic-like potential.
Catalepsy Test
This test is a widely used preclinical screen for predicting the likelihood of a compound to induce extrapyramidal side effects, particularly Parkinsonian-like symptoms.
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley).
-
Procedure:
-
Administer this compound or vehicle (i.p.).
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.
-
Bar Test: Gently place the animal's forepaws on a horizontal bar (e.g., 9 cm high). Measure the time it takes for the animal to remove both paws from the bar. A pre-determined cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The duration of immobility is recorded. A dose-dependent increase in the time spent in the cataleptic posture indicates a higher liability for EPS.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway of this compound and the experimental workflow of the amphetamine-induced hyperlocomotion model.
Conclusion
This comparative guide provides a foundational overview of this compound's therapeutic window in preclinical schizophrenia models. The collated data, though necessitating extrapolation from related compounds in some instances, suggests a discernible margin between the doses required for antipsychotic-like activity and those inducing significant extrapyramidal side effects. The detailed experimental protocols and visual diagrams offer valuable resources for researchers designing and interpreting future studies. Further head-to-head comparative studies are warranted to more definitively delineate the therapeutic index of this compound and to validate these findings across a broader range of schizophrenia models.
References
- 1. Effect of chlorpromazine on mouse ambulatory activity sensitization caused by (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpn.or.kr [cpn.or.kr]
A Comparative Analysis of Chlorprothixene and Flupentixol: A Thioxanthene Derivative Showdown
For researchers, scientists, and drug development professionals, this guide offers an in-depth, objective comparison of the pharmacological and clinical profiles of two prominent thioxanthene (B1196266) derivatives: Chlorprothixene (B1288) and Flupentixol. This analysis is supported by experimental data to provide a comprehensive understanding of their similarities and differences.
This compound and Flupentixol are both typical antipsychotics belonging to the thioxanthene class, characterized by a tricyclic ring system with a sulfur atom.[1] Their therapeutic effects are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1] However, their varying affinities for other neurotransmitter receptors contribute to their distinct clinical profiles and side effects.
Pharmacological Profile: A Tale of Two Affinities
The in vitro receptor binding affinities (Ki values in nM) of this compound and Flupentixol reveal key differences in their pharmacological actions. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Flupentixol (Ki, nM) | Reference |
| Dopamine D1 | 1.5 | 0.9 | [2] |
| Dopamine D2 | 1.1 | 0.8 | [2] |
| Dopamine D3 | 2.4 | 1.9 | [2] |
| Dopamine D4 | 1.8 | 1.2 | [2] |
| Serotonin 5-HT2A | 2.1 | 1.6 | [2] |
| Histamine (B1213489) H1 | 2.0 | 3.7 | [2] |
| Adrenergic α1 | 1.5 | 2.5 | [2] |
| Muscarinic M1 | 25 | 83 | [2] |
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Flupentixol.
As the data indicates, both compounds exhibit high affinity for dopamine D2 receptors, consistent with their antipsychotic properties. Flupentixol generally shows a slightly higher affinity for dopamine receptor subtypes compared to this compound. Notably, this compound has a significantly higher affinity for histamine H1 and muscarinic M1 receptors, which is associated with a greater potential for sedative and anticholinergic side effects, respectively.
Experimental Protocols: Unveiling Receptor Affinity
The determination of receptor binding affinities, as presented in the table above, is typically conducted through competitive radioligand binding assays. Below is a detailed methodology for a standard D2 receptor binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
1. Objective: To determine the in vitro binding affinity (Ki) of test compounds (e.g., this compound, Flupentixol) for the dopamine D2 receptor.
2. Materials:
- Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have a high density of D2 receptors (e.g., rat striatum).
- Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
- Test Compounds: this compound, Flupentixol, and a reference compound with known D2 affinity (e.g., Haloperidol).
- Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl₂, NaCl, and KCl, adjusted to a physiological pH (e.g., 7.4).
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.
3. Procedure:
- Membrane Preparation: Homogenize the cell pellets or brain tissue in an ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances.
- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound.
- Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Signaling Pathways: The Aftermath of Receptor Blockade
The antipsychotic effects of this compound and Flupentixol are mediated through the antagonism of D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins.[4] Blockade of these receptors prevents the inhibitory effect of dopamine on adenylyl cyclase, leading to a cascade of downstream signaling events.
Antagonism of the D2 receptor by thioxanthenes disinhibits adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP).[5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[5][6] Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase-1 (PP-1).[5] The inhibition of PP-1 leads to an increased phosphorylation state of numerous neuronal proteins, including transcription factors like CREB, ultimately modulating gene expression and neuronal function.[7]
Clinical Performance: Efficacy and Side Effects
Direct head-to-head clinical trial data comparing this compound and Flupentixol is limited. However, a Cochrane review comparing Flupentixol to another low-potency typical antipsychotic, Chlorpromazine (which has a similar pharmacological profile to this compound), provides valuable insights.[8]
| Outcome | Flupentixol vs. Chlorpromazine | Reference |
| Efficacy | ||
| Global State (BPRS Score) | No significant difference | [8] |
| Common Side Effects (Higher Incidence) | ||
| Extrapyramidal Symptoms (EPS) | Flupentixol | [8] |
| Sedation | Chlorpromazine | [8] |
| Anticholinergic (Dry Mouth) | Chlorpromazine | [8] |
Table 2: Comparative Clinical Outcomes of Flupentixol versus a Low-Potency Thioxanthene Analogue (Chlorpromazine).
The review found no significant difference in overall efficacy, as measured by the Brief Psychiatric Rating Scale (BPRS).[8] However, there were notable differences in the side effect profiles. Flupentixol was associated with a higher incidence of extrapyramidal symptoms (EPS), which is consistent with its higher affinity for D2 receptors.[8] Conversely, Chlorpromazine, and by extension likely this compound due to its similar receptor binding profile, was associated with more sedation and anticholinergic effects.[8]
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and Flupentixol also exhibit differences that can influence their clinical application.
| Parameter | This compound | Flupentixol | Reference |
| Bioavailability (Oral) | ~17% | 40-55% | [9][10] |
| Half-life (Oral) | 8-12 hours | ~35 hours | [10][11] |
| Time to Peak Plasma Concentration (Oral) | 2-4 hours | ~4 hours | [3][9] |
Table 3: Comparative Pharmacokinetic Parameters of Oral this compound and Flupentixol.
Flupentixol demonstrates significantly higher oral bioavailability and a much longer elimination half-life compared to this compound.[3][9][10][11] The longer half-life of Flupentixol allows for less frequent dosing and contributes to its availability in long-acting injectable formulations, which can improve treatment adherence in patients with chronic schizophrenia.
Conclusion
This compound and Flupentixol, while both effective typical antipsychotics of the thioxanthene class, present distinct pharmacological, clinical, and pharmacokinetic profiles. Flupentixol's higher affinity for dopamine receptors and lower affinity for histaminic and muscarinic receptors translate to a lower sedative and anticholinergic burden but a higher risk of extrapyramidal side effects compared to this compound. The superior pharmacokinetic profile of Flupentixol, particularly its longer half-life and higher bioavailability, offers advantages in terms of dosing and the availability of long-acting formulations. The choice between these two agents should be guided by a careful consideration of the individual patient's symptom profile, tolerability, and the desired clinical outcome. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their efficacy and safety.
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome [mdpi.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. pnas.org [pnas.org]
- 8. Flupenthixol versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound after single intravenous and oral administration of three galenic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Chlorprothixene's Side Effect Profile Against Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profile of the first-generation antipsychotic (FGA) chlorprothixene (B1288) against a range of second-generation antipsychotics (SGAs), including olanzapine, risperidone, quetiapine, and aripiprazole. The information is intended to support research and drug development efforts by providing a detailed, data-driven analysis of the relative tolerability of these agents.
Executive Summary
This compound, a low-potency typical antipsychotic, exhibits a side effect profile characteristic of its class, with a notable incidence of anticholinergic and cardiovascular effects, as well as a risk of extrapyramidal symptoms (EPS). In comparison, second-generation antipsychotics generally offer a reduced risk of EPS but are associated with a higher propensity for metabolic adverse effects, such as weight gain and disturbances in glucose and lipid metabolism. This guide presents a quantitative comparison of these side effect profiles, supported by experimental methodologies and an exploration of the underlying signaling pathways.
Data Presentation: Side Effect Profile Comparison
The following tables summarize the incidence of key side effects for this compound and selected second-generation antipsychotics. It is important to note that direct head-to-head clinical trial data for this compound against all of these SGAs is limited. Therefore, data for chlorpromazine (B137089), another low-potency FGA with a similar receptor binding profile, has been used as a proxy for this compound in some instances to provide a more complete comparative picture. All data is sourced from clinical trials and review articles, and incidence rates are presented as percentages.
Table 1: Extrapyramidal Symptoms (EPS)
| Side Effect | This compound/Chlorpromazine (%) | Olanzapine (%) | Risperidone (%) | Quetiapine (%) | Aripiprazole (%) |
| Akathisia | ~8.1% (Chlorpromazine)[1] | Similar to Chlorpromazine[2] | 7%[3] | Lower than Chlorpromazine[4] | 9.1%[5] |
| Parkinsonism | Lower than high-potency FGAs | 26%[3] | Higher than other SGAs[6] | Low incidence | Low incidence |
| Dystonia | Low incidence | Low incidence | Low incidence | Low incidence | Low incidence |
| Tardive Dyskinesia | 0.05% (this compound)[7] | Low incidence | Low incidence | Low incidence | Low incidence |
Note: Data for chlorpromazine is used as a proxy for this compound where specific data for this compound is unavailable.
Table 2: Metabolic Side Effects
| Side Effect | This compound/Chlorpromazine (%) | Olanzapine (%) | Risperidone (%) | Quetiapine (%) | Aripiprazole (%) |
| Weight Gain (≥7% increase) | 24.3% (Chlorpromazine)[1] | 26.3%[1] | 26.5%[8] | 19.8%[9] | 18.9%[5] |
| Increased Appetite | Data not available | 8.0%[9] | 4.5%[8] | 4.5%[9] | Data not available |
| Hyperglycemia/Diabetes | Increased risk[10] | Increased risk[11] | Increased risk[11] | Increased risk[11] | Lower risk[12] |
| Dyslipidemia | Increased risk[10] | Increased risk[12] | Increased risk[12] | Increased risk[12] | Lower risk[12] |
Note: Data for chlorpromazine is used as a proxy for this compound where specific data for this compound is unavailable.
Table 3: Cardiovascular Side Effects
| Side Effect | This compound/Chlorpromazine (%) | Olanzapine (%) | Risperidone (%) | Quetiapine (%) | Aripiprazole (%) |
| Orthostatic Hypotension | 10.0% (Chlorpromazine)[1] | 0.0%[1] | Low incidence | Low incidence | Low incidence |
| Tachycardia | Common | Low incidence | Low incidence | Low incidence | Low incidence |
| QTc Prolongation | Risk present | Lower risk than some FGAs | Lower risk than some FGAs | Lower risk than some FGAs | Low risk |
Note: Data for chlorpromazine is used as a proxy for this compound where specific data for this compound is unavailable.
Table 4: Anticholinergic Side Effects
| Side Effect | This compound/Chlorpromazine (%) | Olanzapine (%) | Risperidone (%) | Quetiapine (%) | Aripiprazole (%) |
| Dry Mouth | Higher incidence[7] | Common | Less common | Common | Less common |
| Constipation | Common | Common | Less common | Common | Less common |
| Blurred Vision | Common | Less common | Less common | Less common | Less common |
| Sedation/Drowsiness | 8.5% (Chlorpromazine)[5] | 8.5%[9] | 7.8%[8] | 17.1%[9] | 5.2%[5] |
Note: Data for chlorpromazine is used as a proxy for this compound where specific data for this compound is unavailable.
Experimental Protocols
Detailed experimental protocols for the specific clinical trials from which the above data are derived are often proprietary and not publicly available. However, the following section outlines the standard methodologies employed in clinical research to assess the side effects of antipsychotic medications.
Assessment of Extrapyramidal Symptoms (EPS)
The evaluation of EPS in clinical trials is typically conducted by trained raters using standardized rating scales. These scales provide a quantitative measure of the severity of different movement disorders.
-
Experimental Workflow for EPS Assessment:
-
Baseline Assessment: Prior to the initiation of the investigational drug, patients undergo a baseline assessment using one or more of the rating scales listed below to document any pre-existing movement abnormalities.
-
Regular Monitoring: Following drug administration, patients are assessed at regular intervals (e.g., weekly for the first few weeks, then at longer intervals) throughout the duration of the trial.
-
Standardized Rating Scales:
-
Simpson-Angus Scale (SAS): Used to assess drug-induced parkinsonism, including rigidity, tremor, and bradykinesia.
-
Barnes Akathisia Rating Scale (BARS): A specific scale to quantify the subjective and objective symptoms of akathisia (restlessness).
-
Abnormal Involuntary Movement Scale (AIMS): The standard tool for assessing tardive dyskinesia, which involves involuntary movements of the face, trunk, and extremities.
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale that covers parkinsonism, akathisia, dystonia, and tardive dyskinesia.
-
-
Adverse Event Reporting: In addition to scheduled assessments, any spontaneously reported movement-related side effects are documented as adverse events.
-
Experimental workflow for assessing Extrapyramidal Symptoms (EPS).
Monitoring of Metabolic Side Effects
The assessment of metabolic side effects is a critical component of antipsychotic clinical trials due to the known risks associated with SGAs.
-
Experimental Protocol for Metabolic Monitoring:
-
Baseline Measurements: Before the first dose of the study drug, the following baseline parameters are recorded:
-
Weight and Body Mass Index (BMI)
-
Waist circumference
-
Fasting plasma glucose and HbA1c
-
Fasting lipid profile (total cholesterol, LDL, HDL, triglycerides)
-
-
Regular Follow-up: These parameters are monitored at regular intervals throughout the study (e.g., at week 4, week 8, week 12, and at the end of the trial).
-
Weight Monitoring: Patient weight is typically measured at each study visit.
-
Blood Sampling: Fasting blood samples are collected in the morning before the patient has eaten.
-
Data Analysis: Changes from baseline in each metabolic parameter are calculated and compared between treatment groups. The incidence of clinically significant changes (e.g., a weight gain of ≥7% from baseline) is also reported.
-
Assessment of Cardiovascular Side Effects
Cardiovascular safety is a key concern with all antipsychotics.
-
Experimental Protocol for Cardiovascular Monitoring:
-
Baseline Evaluation:
-
Measurement of blood pressure and heart rate (often in supine, sitting, and standing positions to assess for orthostatic hypotension).
-
A 12-lead electrocardiogram (ECG) to determine baseline cardiac function, including the QTc interval.
-
-
Ongoing Monitoring:
-
Vital signs (blood pressure and heart rate) are checked at each study visit.
-
ECGs are repeated at specified time points during the trial to monitor for any drug-induced changes, particularly QTc prolongation.
-
-
Adverse Event Monitoring: Any cardiovascular symptoms reported by the patient (e.g., dizziness, palpitations) are recorded and investigated.
-
Evaluation of Anticholinergic Side Effects
Anticholinergic effects are common with low-potency FGAs like this compound.
-
Methodology for Anticholinergic Effect Assessment:
-
Symptom Checklists: Standardized checklists or questionnaires are used to systematically query patients about common anticholinergic symptoms, such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.
-
Adverse Event Reporting: Spontaneously reported anticholinergic side effects are documented.
-
Cognitive Testing: In some trials, specific cognitive tests may be administered to assess for central anticholinergic effects on memory and attention.
-
Signaling Pathways and Mechanisms of Side Effects
The diverse side effect profiles of this compound and SGAs can be attributed to their differential affinities for various neurotransmitter receptors.
Extrapyramidal Symptoms (EPS)
EPS are primarily caused by the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway, which disrupts the balance of dopamine and acetylcholine (B1216132) and leads to movement-related side effects. SGAs generally have a lower affinity for D2 receptors and a higher affinity for serotonin (B10506) 5-HT2A receptors, which is thought to mitigate the risk of EPS.
Signaling pathway for Extrapyramidal Symptoms (EPS).
Metabolic Side Effects
Weight gain and other metabolic disturbances are complex side effects influenced by the antagonism of multiple receptors, including histamine (B1213489) H1 and serotonin 5-HT2C receptors, which are involved in appetite regulation and satiety.
Signaling pathway for metabolic side effects.
Cardiovascular Side Effects
Orthostatic hypotension is primarily caused by the blockade of alpha-1 adrenergic receptors, leading to vasodilation and a drop in blood pressure upon standing. Tachycardia can be a reflex response to hypotension or a result of anticholinergic effects.
Signaling pathway for cardiovascular side effects.
Anticholinergic Side Effects
These side effects result from the blockade of muscarinic acetylcholine receptors, which are widely distributed throughout the body and are involved in various functions, including salivation, gastrointestinal motility, and visual accommodation.
Signaling pathway for anticholinergic side effects.
Conclusion
The choice between a first-generation antipsychotic like this compound and a second-generation antipsychotic involves a careful consideration of the trade-offs in their side effect profiles. While SGAs generally offer a lower risk of debilitating extrapyramidal symptoms, they introduce a significant concern for metabolic adverse events that require diligent monitoring. This compound, while having a lower propensity for metabolic issues, carries a higher burden of anticholinergic and cardiovascular side effects. This comparative guide provides a quantitative and mechanistic framework to aid researchers and drug development professionals in navigating these complexities and informing the development of safer and more tolerable antipsychotic therapies.
References
- 1. Olanzapine versus chlorpromazine in the treatment of schizophrenia: a pooled analysis of four 6-week, randomized, open-label studies in the Middle East and North Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine compared with chlorpromazine in treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorpromazine compared with newer atypical antipsychotics | Cochrane [cochrane.org]
- 5. drugs.com [drugs.com]
- 6. Second-Generation Antipsychotic Drugs and Extrapyramidal Side Effects: A Systematic Review and Meta-analysis of Head-to-Head Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. Metabolic disturbances associated with antipsychotic drug treatment in patients with schizophrenia: State-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipsychotics for Schizophrenia: 1st- and 2nd-Generation [webmd.com]
- 12. researchgate.net [researchgate.net]
Validation of in vitro findings on Chlorprothixene's mechanism of action in in vivo systems
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in vitro findings on Chlorprothixene's mechanism of action with its validation in in vivo systems. The following sections detail the drug's receptor binding profiles, its effects on neurotransmitter systems, and its behavioral outcomes, supported by experimental data and methodologies.
This compound, a typical thioxanthene (B1196266) antipsychotic, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems. While in vitro studies have extensively characterized its binding affinities to various receptors, validating these findings in living organisms is crucial for understanding its clinical efficacy and side-effect profile. This guide bridges the gap between laboratory findings and their real-world implications.
Receptor Binding Affinity: From Test Tubes to Living Brains
In vitro radioligand binding assays have established this compound's high affinity for a range of receptors. These studies, which measure the drug's ability to displace a radiolabeled ligand from a specific receptor, provide a quantitative measure of its binding potential, typically expressed as the inhibition constant (Ki).
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine (B1211576) D1 | 18 |
| Dopamine D2 | 2.96 |
| Dopamine D3 | 4.56 |
| Dopamine D5 | 9 |
| Serotonin (B10506) 5-HT2A | 9.4 |
| Serotonin 5-HT6 | 3 |
| Serotonin 5-HT7 | 5.6 |
| Histamine H1 | 3.75 |
| Muscarinic (general) | High Affinity |
| Alpha-1 Adrenergic | High Affinity |
Note: Lower Ki values indicate higher binding affinity.
While these in vitro data are foundational, they do not fully predict the drug's action in a complex biological system. In vivo receptor occupancy studies, often conducted using Positron Emission Tomography (PET), are essential to determine the percentage of receptors blocked by this compound at therapeutic doses in a living brain.
Similarly, the high in vitro affinity for 5-HT2A receptors (Ki = 9.4 nM) is a characteristic shared with many atypical antipsychotics, which is thought to contribute to a lower risk of EPS. In vivo studies with other antipsychotics have shown that a high ratio of 5-HT2A to D2 receptor occupancy is often associated with an atypical profile.[3][4]
Downstream Signaling: From Cellular Cascades to Whole-Organism Effects
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. Its antagonist activity at D2 and 5-HT2A receptors, for instance, modulates the activity of adenylyl cyclase and phospholipase C, respectively, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium.
Signaling Pathway of this compound's Antagonist Action at D2 and 5-HT2A Receptors
Caption: Signaling pathways affected by this compound's antagonism at D2 and 5-HT2A receptors.
The in vivo validation of these cellular mechanisms comes from measuring changes in neurotransmitter levels and observing behavioral outcomes in animal models.
Neurotransmitter Modulation
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. Studies using this technique have shown that antipsychotic drugs, by blocking presynaptic D2 autoreceptors, can increase the release of dopamine in certain brain areas like the prefrontal cortex and nucleus accumbens.[5][6] While specific quantitative data for this compound's effect on dopamine and serotonin levels from microdialysis studies is limited in publicly available literature, its action as a potent D2 and 5-HT2A antagonist suggests it would modulate these neurotransmitter systems in a manner consistent with other antipsychotics.
Behavioral Correlates
Animal models of psychosis, such as those inducing hyperlocomotion or disrupting sensorimotor gating (prepulse inhibition), are used to assess the antipsychotic potential of drugs.
-
Prepulse Inhibition (PPI): A measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. Antipsychotic drugs can restore PPI deficits induced by psychomimetic drugs in animal models.[10][11][12] The ability of this compound to antagonize dopamine and serotonin receptors suggests it would be effective in this model, although specific dose-response data is needed for a direct comparison.
Experimental Workflow for In Vivo Behavioral Testing
Caption: A simplified workflow for assessing the in vivo behavioral effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters in a specific brain region of a conscious animal following this compound administration.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.[13]
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: The dialysate, which contains substances that have diffused from the extracellular fluid across the probe's semipermeable membrane, is collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[14][15]
cAMP Functional Assay
Objective: To determine the functional effect of this compound on G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D2 receptors).
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured in microplates.
-
Compound Treatment: The cells are treated with varying concentrations of this compound, often in the presence of an agonist that stimulates or inhibits adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a competitive immunoassay or a reporter gene assay.[16][17][18]
-
Data Analysis: The effect of this compound on agonist-stimulated cAMP levels is quantified to determine its functional potency (e.g., IC50 for antagonists).
Intracellular Calcium Flux Assay
Objective: To measure the effect of this compound on Gq-coupled receptors that trigger the release of intracellular calcium (e.g., 5-HT2A, muscarinic M1/M3 receptors).
Methodology:
-
Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are placed in a fluorometric imaging plate reader, and varying concentrations of this compound are added, followed by the addition of a specific agonist.
-
Fluorescence Measurement: The changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.[19][20][21]
-
Data Analysis: The ability of this compound to block the agonist-induced calcium flux is quantified to determine its antagonist potency.
Conclusion
The available evidence strongly supports the in vivo relevance of the in vitro-defined mechanisms of action of this compound. Its potent antagonist activity at dopamine D2 receptors, demonstrated in binding assays, is consistent with the established understanding of antipsychotic efficacy and the potential for motor side effects observed in vivo. Furthermore, its interactions with other receptors, such as the 5-HT2A and muscarinic receptors, likely contribute to its overall clinical profile. While more specific quantitative in vivo data for this compound would allow for a more direct and detailed comparison, the existing body of knowledge provides a solid framework for understanding how its molecular interactions translate into physiological and behavioral effects. Future studies employing advanced in vivo techniques like PET imaging and microdialysis specifically with this compound will be invaluable in further refining our understanding of this established antipsychotic medication.
References
- 1. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimating dopamine D₂ receptor occupancy for doses of 8 antipsychotics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A definite measure of occupancy exposures, seeking with non-radiolabeled in vivo 5-HT2A receptor occupancy and in vitro free fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Prepulse inhibition of the acoustic startle response of rats is reduced by 6-hydroxydopamine lesions of the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
